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Foundational

A Comprehensive Technical Guide on the Molecular Weight and Exact Mass of 1-Cyclopentyl-5-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed exploration of the molecular weight and exact mass of 1-Cyclopentyl-5-methylpyrrolidin-2-one. A precise un...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the molecular weight and exact mass of 1-Cyclopentyl-5-methylpyrrolidin-2-one. A precise understanding of these fundamental chemical properties is paramount for professionals engaged in drug discovery, chemical synthesis, and analytical sciences. This document will delineate the theoretical underpinnings, provide meticulous step-by-step calculation protocols, and discuss the practical significance of each of these mass values.

Introduction to 1-Cyclopentyl-5-methylpyrrolidin-2-one

1-Cyclopentyl-5-methylpyrrolidin-2-one is a chemical compound with the molecular formula C10H17NO . As a derivative of pyrrolidin-2-one, it belongs to the lactam class of organic molecules. The accurate determination of its mass is a critical initial step in its characterization, impacting stoichiometric calculations in synthesis, the interpretation of analytical data, and the potential for its development in pharmaceutical applications.

The Critical Distinction: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemical discourse, "molecular weight" and "exact mass" are distinct concepts with significant ramifications in experimental and analytical chemistry.

  • Molecular Weight (Average Molecular Mass): This value is derived from the weighted average atomic masses of the constituent elements, reflecting the natural isotopic abundance of those elements on Earth. The atomic weights found on the periodic table are these weighted averages. Molecular weight is the standard for stoichiometric calculations in bulk chemical processes.

  • Exact Mass (Monoisotopic Mass): In contrast, the exact mass is calculated using the mass of the most abundant, stable isotope of each element. For the elements in 1-Cyclopentyl-5-methylpyrrolidin-2-one, these are ¹²C, ¹H, ¹⁴N, and ¹⁶O. The concept of exact mass is fundamental to high-resolution mass spectrometry (HRMS), a technique capable of distinguishing between molecules with the same nominal mass but different elemental compositions.

Calculation Protocols

A foundational understanding of how these mass values are derived is essential for scientific rigor. The following sections provide detailed, step-by-step methodologies for the calculation of both the molecular weight and the exact mass of 1-Cyclopentyl-5-methylpyrrolidin-2-one.

Establishing the Molecular Formula

The prerequisite for any mass calculation is the correct molecular formula. For 1-Cyclopentyl-5-methylpyrrolidin-2-one, the formula is C10H17NO , which is composed of:

  • 10 Carbon atoms

  • 17 Hydrogen atoms

  • 1 Nitrogen atom

  • 1 Oxygen atom

Methodology for Molecular Weight Calculation

The molecular weight is the sum of the average atomic masses of all atoms present in the molecule.

Step-by-Step Procedure:

  • Enumerate the elements and their respective counts:

    • Carbon (C): 10

    • Hydrogen (H): 17

    • Nitrogen (N): 1

    • Oxygen (O): 1

  • Source the standard atomic weights from authoritative bodies like the IUPAC. [1][2][3][4]

    • Atomic weight of C: 12.011 u[1][2]

    • Atomic weight of H: 1.008 u[3][5][6]

    • Atomic weight of N: 14.007 u[7][8][9]

    • Atomic weight of O: 15.999 u[4][10][11][12]

  • Calculate the mass contribution of each element:

    • C: 10 * 12.011 u = 120.11 u

    • H: 17 * 1.008 u = 17.136 u

    • N: 1 * 14.007 u = 14.007 u

    • O: 1 * 15.999 u = 15.999 u

  • Sum these values to determine the molecular weight:

    • 120.11 + 17.136 + 14.007 + 15.999 = 167.242 u

Methodology for Exact Mass Calculation

The exact mass is the sum of the masses of the most abundant isotope of each element.

Step-by-Step Procedure:

  • Enumerate the elements and their respective counts:

    • Carbon (C): 10

    • Hydrogen (H): 17

    • Nitrogen (N): 1

    • Oxygen (O): 1

  • Source the monoisotopic masses for the most abundant isotopes.

    • Mass of ¹²C: 12.000000 u[13][14][15]

    • Mass of ¹H: 1.007825 u[16][17][18]

    • Mass of ¹⁴N: 14.003074 u[19][20][21]

    • Mass of ¹⁶O: 15.994915 u[22][23][24][25][26]

  • Calculate the mass contribution of each isotopic element:

    • C: 10 * 12.000000 u = 120.000000 u

    • H: 17 * 1.007825 u = 17.133025 u

    • N: 1 * 14.003074 u = 14.003074 u

    • O: 1 * 15.994915 u = 15.994915 u

  • Sum these values to determine the exact mass:

    • 120.000000 + 17.133025 + 14.003074 + 15.994915 = 167.131014 u

Data Summary

The calculated mass values for 1-Cyclopentyl-5-methylpyrrolidin-2-one are presented in the following table for ease of reference.

ParameterValue (u)Basis of Calculation
Molecular Weight 167.242Weighted average of naturally occurring isotopic abundances
Exact Mass 167.131014Sum of the masses of the most abundant isotopes

Experimental Verification Workflow

The theoretically calculated exact mass is experimentally confirmed using high-resolution mass spectrometry (HRMS). This powerful analytical technique provides a highly accurate mass-to-charge ratio measurement, which is instrumental in confirming the elemental composition of a compound.

G cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Interpretation A 1. Solubilize Compound B 2. Dilute to Working Concentration A->B C 3. Infusion & Ionization (e.g., ESI) B->C D 4. Mass Analysis (m/z) C->D E 5. Ion Detection D->E F 6. Mass Spectrum Generation E->F G 7. Identification of Monoisotopic Peak F->G H 8. Comparison with Calculated Exact Mass G->H I 9. Elemental Composition Confirmed H->I

Caption: A generalized workflow for the experimental verification of exact mass via HRMS.

Logical Application Framework

The decision to use molecular weight or exact mass is dictated by the scientific context. The following diagram illustrates this decision-making process.

G Start Define Application App1 Bulk Synthesis & Stoichiometry Start->App1 App2 High-Resolution Mass Spectrometry (Structure Elucidation) Start->App2 Calc1 Calculate Molecular Weight (Using Average Atomic Weights) App1->Calc1 Calc2 Calculate Exact Mass (Using Monoisotopic Masses) App2->Calc2 Result1 Result: 167.242 u Calc1->Result1 Result2 Result: 167.131014 u Calc2->Result2

Caption: A decision tree for the application of molecular weight versus exact mass.

Conclusion

In modern scientific research and development, a clear and accurate understanding of both molecular weight and exact mass is indispensable. For 1-Cyclopentyl-5-methylpyrrolidin-2-one (C10H17NO), the molecular weight of 167.242 u is the appropriate value for macroscopic applications such as chemical synthesis. Conversely, the exact mass of 167.131014 u is the critical parameter for high-precision analytical techniques like HRMS, which are essential for confirming molecular identity and purity. The principles and methodologies detailed in this guide provide a solid foundation for the accurate characterization of this and other small molecules.

References

  • Britannica, The Editors of Encyclopaedia. "Nitrogen". Encyclopedia Britannica, 27 Feb. 2026, [Link].

  • Britannica, The Editors of Encyclopaedia. "Oxygen". Encyclopedia Britannica, 17 Feb. 2026, [Link].

  • ChemLin. "Hydrogen-1 - isotopic data and properties". [Link].

  • ChemLin. "Nitrogen-14 - isotopic data and properties". [Link].

  • ChemLin. "Oxygen-16 - isotopic data and properties". [Link].

  • Commission on Isotopic Abundances and Atomic Weights. "Atomic Weight of Carbon". [Link].

  • Commission on Isotopic Abundances and Atomic Weights. "Atomic Weight of Hydrogen". [Link].

  • Commission on Isotopic Abundances and Atomic Weights. "Atomic Weight of Nitrogen". [Link].

  • Commission on Isotopic Abundances and Atomic Weights. "Atomic Weight of Oxygen". [Link].

  • National Center for Biotechnology Information. "Oxygen-16 atom". PubChem Compound Database, [Link].

  • National Center for Biotechnology Information. "Oxygen-16 isotope". PubChem Compound Database, [Link].

  • NIST. "Atomic Weights and Isotopic Compositions for Carbon". [Link].

  • NIST. "Atomic Weights and Isotopic Compositions for Hydrogen". [Link].

  • NIST. "Atomic Weights and Isotopic Compositions for Nitrogen". [Link].

  • Nuclear Data Center, KAERI. "N-14". [Link].

  • Nuclear Data Center, KAERI. "O-16". [Link].

  • Wikipedia. "Carbon-12". [Link].

  • Wikipedia. "Isotopes of hydrogen". [Link].

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Exploratory

A Strategic Framework for the Preliminary In Vitro Toxicity Profiling of 1-Cyclopentyl-5-methylpyrrolidin-2-one

Prepared by: Gemini, Senior Application Scientist Abstract The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of biologically active compounds.[1][2] As novel derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of biologically active compounds.[1][2] As novel derivatives are synthesized, a robust and early assessment of their toxicological profile is paramount to mitigate risks and guide development efforts efficiently. This technical guide presents a comprehensive, tiered strategy for the preliminary in vitro toxicity assessment of a novel compound, 1-Cyclopentyl-5-methylpyrrolidin-2-one. Lacking specific data for this molecule, this framework leverages established toxicological assays and knowledge from analogous chemical structures to build a logical, evidence-based evaluation pathway. We will detail the scientific rationale and step-by-step protocols for a sequence of assays, beginning with broad cytotoxicity and progressing to specific genotoxicity endpoints. The objective is to provide researchers, scientists, and drug development professionals with a self-validating system to generate a foundational toxicity profile, enabling informed, data-driven decisions in the early stages of the discovery pipeline.[3][4]

Introduction: The Compound and the Rationale for Profiling

1-Cyclopentyl-5-methylpyrrolidin-2-one is a novel chemical entity featuring the privileged pyrrolidinone core. This five-membered lactam ring is a versatile scaffold known for its favorable physicochemical properties and its ability to form key interactions with biological targets.[2] However, the pyrrolidinone class is not without potential liabilities; certain derivatives can undergo metabolic activation to form reactive species.[5] Therefore, a proactive, early-stage toxicological screen is not merely a regulatory formality but a critical scientific step to identify potential hazards before significant resources are invested.

This guide outlines a tiered in vitro approach, a standard practice in modern drug discovery, designed to "fail early, fail often" by identifying compounds with undesirable properties at the outset.[3] Our strategy progresses logically from general cell health to specific, high-consequence endpoints like genetic damage.

Chemical Structure of 1-Cyclopentyl-5-methylpyrrolidin-2-one:

  • IUPAC Name: 1-Cyclopentyl-5-methylpyrrolidin-2-one

  • Molecular Formula: C10H17NO

  • Structure: (Illustrative structure)

Hypothesized Metabolic Bioactivation

A compound's toxicity is often dictated not by the parent molecule but by its metabolites. The inclusion of a metabolic activation system, typically an Aroclor-1254-induced rat liver S9 fraction, is therefore essential in many in vitro toxicity assays to mimic mammalian metabolism.[6][7][8] For 1-Cyclopentyl-5-methylpyrrolidin-2-one, we can hypothesize several metabolic pathways based on well-documented transformations of similar N-substituted pyrrolidinones like N-methyl-2-pyrrolidone (NMP).[9][10]

Key hypothesized reactions include:

  • Oxidation of the Cyclopentyl Ring: Cytochrome P450 enzymes are likely to hydroxylate the cyclopentyl ring at various positions, creating more polar metabolites to facilitate excretion.

  • Oxidation of the Pyrrolidinone Ring: The carbon adjacent to the nitrogen (C5, bearing the methyl group) is a potential site for hydroxylation. This is a known pathway for NMP, which is oxidized to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP).[10]

  • Formation of Reactive Intermediates: A significant concern for pyrrolidine-containing compounds is the potential for oxidation to form reactive iminium ions, which are electrophilic and can form adducts with DNA and proteins, leading to genotoxicity.[5]

Metabolic Pathway Parent 1-Cyclopentyl-5-methyl- pyrrolidin-2-one P450 CYP450 Enzymes (+ S9 Fraction) Parent->P450 Hydroxylated_Cyclopentyl Hydroxylated Cyclopentyl Metabolites P450->Hydroxylated_Cyclopentyl Oxidation Hydroxylated_Pyrrolidinone Hydroxylated Pyrrolidinone Metabolites P450->Hydroxylated_Pyrrolidinone Oxidation Iminium Reactive Iminium Ion P450->Iminium Bioactivation Adducts DNA / Protein Adducts Iminium->Adducts Covalent Binding

Caption: Hypothesized metabolic pathways for 1-Cyclopentyl-5-methylpyrrolidin-2-one.

Tiered In Vitro Toxicity Assessment Workflow

A structured, tiered approach ensures that resource-intensive assays are only performed when necessary and that data from initial screens inform the design of subsequent experiments.

Toxicity Workflow cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Genotoxicity Assessment MTT MTT Assay (Metabolic Viability) Dose_Selection Determine IC50 & Concentration Range MTT->Dose_Selection LDH LDH Assay (Membrane Integrity) LDH->Dose_Selection Ames Ames Test (Bacterial Mutagenicity) +/- S9 Risk_Assessment Synthesize Data & Assess Risk Profile Ames->Risk_Assessment Micro In Vitro Micronucleus Assay (Mammalian Chromosomal Damage) +/- S9 Micro->Risk_Assessment Dose_Selection->Ames Dose_Selection->Micro

Caption: A tiered workflow for preliminary in vitro toxicity profiling.

Tier 1: Cytotoxicity Assessment

The initial step is to determine the concentrations at which the compound elicits a cytotoxic response. This data is crucial for calculating a half-maximal inhibitory concentration (IC50) and for selecting non-cytotoxic doses for the genotoxicity assays.

  • Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.[11][12]

  • Experimental Protocol:

    • Cell Seeding: Seed a suitable cell line (e.g., HepG2, CHO-K1) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[13]

    • Compound Treatment: Prepare serial dilutions of 1-Cyclopentyl-5-methylpyrrolidin-2-one in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and blank controls (medium only).

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11]

  • Hypothetical Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle)1.2500.085100.0%
11.2150.07997.2%
101.0550.09184.4%
500.7800.06562.4%
1000.5950.05547.6%
2500.2100.03016.8%
5000.0500.0154.0%
Calculated IC50 ~95 µM
  • Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[13][14] It serves as a complementary endpoint to the MTT assay, specifically indicating loss of membrane integrity.[15]

  • Experimental Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Set up additional controls: a "maximum LDH release" control by treating cells with a lysis buffer provided in the assay kit.[14]

    • Incubation: Incubate the plate for the same duration as the MTT assay.

    • Supernatant Collection: After incubation, centrifuge the plate gently (if cells are in suspension) or simply collect 50 µL of supernatant from each well.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

    • Incubation: Incubate at room temperature for 30 minutes, protected from light.

    • Stop Reaction & Data Acquisition: Add 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Interpretation: Cytotoxicity is calculated as a percentage of the maximum LDH release control. This helps differentiate true cell lysis from simple metabolic inhibition that might be observed in the MTT assay.

Tier 2: Genotoxicity Assessment

If the compound is not overtly cytotoxic at reasonable concentrations, its potential to cause genetic damage must be evaluated. These assays are conducted both with and without an S9 metabolic activation system.

  • Principle: The Ames test is a widely used initial screen for mutagenicity. It uses several strains of Salmonella typhimurium (and sometimes E. coli) that have pre-existing mutations in the genes required to synthesize the amino acid histidine (his-). The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium.[6][16][17] Different strains detect different types of mutations (e.g., TA98 for frameshifts, TA100 for base-pair substitutions).[7]

  • Experimental Protocol (Plate Incorporation Method):

    • Preparation: Prepare serial dilutions of the test compound. Prepare positive controls (known mutagens for each strain, +/- S9) and a vehicle control.

    • Exposure: In a small tube, mix 100 µL of the bacterial culture (e.g., TA98), 500 µL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition), and 100 µL of the test compound dilution.[6]

    • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.[6]

    • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the vehicle control (typically a 2-fold or greater increase) indicates a positive mutagenic response.

  • Hypothetical Data Presentation:

StrainS9 MixConc. (µ g/plate )Mean Revertants ± SDFold IncreaseResult
TA100 - 0 (Vehicle)125 ± 151.0Negative
50135 ± 201.1
100140 ± 181.1
+ 0 (Vehicle)130 ± 121.0Positive
50280 ± 252.2
100450 ± 403.5
TA98 - 0 (Vehicle)40 ± 81.0Negative
10045 ± 101.1
+ 0 (Vehicle)42 ± 61.0Negative
10050 ± 91.2
  • Principle: This assay, performed in mammalian cells, detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss). During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate nuclei called micronuclei.[18] The assay quantifies the frequency of these micronuclei.

  • Experimental Protocol (using Cytochalasin B):

    • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes) and treat with at least three concentrations of the test compound, selected based on cytotoxicity data (top concentration should induce ~55% cytotoxicity).[18][19] Perform treatments +/- S9 metabolic activation.

    • Cytokinesis Block: Add Cytochalasin B, an agent that blocks cytokinesis (the final step of cell division), allowing cells that have completed nuclear division to be identified as binucleated. This ensures that only cells that have divided once post-treatment are scored.[20][21]

    • Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycles.

    • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific dye like Giemsa or a fluorescent dye like DAPI.[19]

    • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21] A dose-dependent, statistically significant increase in the frequency of micronucleated cells indicates a positive result.

Data Synthesis and Decision-Making

The collective data from this tiered approach provides a preliminary but powerful toxicological snapshot. The interpretation requires integrating all endpoints to guide the next steps.

Decision Tree start Initial Data Review (Cytotoxicity & Genotoxicity) q1 Is the compound Genotoxic? start->q1 q2 Is the genotoxicity S9-dependent? q1->q2 Yes q3 Is the compound Highly Cytotoxic? (IC50 < 10 µM) q1->q3 No deprioritize High Risk: Deprioritize or Redesign q2->deprioritize No (Parent compound issue) mechanistic Medium Risk: Conduct Mechanistic Studies (e.g., DNA adduct analysis) q2->mechanistic Yes (Metabolite issue) proceed Low Risk: Proceed with Caution to Further ADME/PK Studies q3->proceed No consider Consider Therapeutic Window and Target Indication q3->consider Yes

Caption: A decision-making framework based on preliminary toxicity data.

  • Scenario 1: Genotoxic Positive. If the compound is positive in the Ames or micronucleus test, especially at non-cytotoxic concentrations, it represents a significant liability. If the effect is only seen with S9 activation, the toxicity is likely due to a metabolite. This would trigger further mechanistic studies or deprioritization of the compound.

  • Scenario 2: Highly Cytotoxic, Genotoxic Negative. If the compound has a potent IC50 but is not genotoxic, its future depends on the therapeutic target. For an oncology drug, some cytotoxicity is expected. For other indications, a narrow therapeutic window may make it unsuitable.

  • Scenario 3: Low Cytotoxicity, Genotoxic Negative. This is the ideal outcome. A clean profile in this preliminary screen provides confidence to advance the compound to more detailed ADME (Absorption, Distribution, Metabolism, Excretion) and pharmacokinetic studies.[4][22]

Conclusion

This technical guide has outlined a strategic, tiered framework for establishing the preliminary in vitro toxicity profile of 1-Cyclopentyl-5-methylpyrrolidin-2-one. By systematically evaluating cytotoxicity and genotoxicity with and without metabolic activation, this approach allows for the early identification of potential toxicological liabilities. Adherence to these standardized, well-validated protocols ensures data integrity and reproducibility, aligning with the principles of Good In Vitro Method Practices (GIVIMP).[23] Employing such a rigorous screening cascade is an indispensable component of modern drug discovery, enabling the selection of safer, more promising lead candidates and ultimately reducing the high rate of attrition in later, more costly stages of development.[24]

References

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Nature Protocols. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V.. [Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec. [Link]

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  • An Automated Method to Perform The In Vitro Micronucleus Assay. JoVE. [Link]

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  • The Ames Test. Lawrence University. [Link]

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  • Genetic Toxicology. National Institute of Environmental Health Sciences. [Link]

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  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

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Foundational

Pharmacokinetic Profiling of 1-Cyclopentyl-5-methylpyrrolidin-2-one Derivatives: A Technical Guide for CNS Drug Development

Executive Summary and Scaffold Rationale The five-membered pyrrolidine ring is a highly versatile, sp3-hybridized nitrogen heterocycle utilized extensively in medicinal chemistry to treat central nervous system (CNS) dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Scaffold Rationale

The five-membered pyrrolidine ring is a highly versatile, sp3-hybridized nitrogen heterocycle utilized extensively in medicinal chemistry to treat central nervous system (CNS) disorders, including epilepsy, neuropathic pain, and Alzheimer's disease[1][2]. The non-planarity of the ring—a phenomenon known as "pseudorotation"—allows for excellent 3D pharmacophore space coverage[2].

Within this class, 1-cyclopentyl-5-methylpyrrolidin-2-one derivatives represent a specialized scaffold designed to optimize pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic functionalization of this core serves two primary mechanistic purposes:

  • N-Cyclopentyl Substitution: Significantly increases the lipophilicity (LogP) of the molecule, driving passive transcellular diffusion across the blood-brain barrier (BBB), a critical requirement for neurotherapeutics[3].

  • 5-Methyl Substitution: Introduces a chiral center adjacent to the lactam carbonyl. This steric bulk acts as a metabolic shield, restricting the access of cytochrome P450 (CYP) enzymes to the vulnerable α-carbon, thereby prolonging the compound's half-life ( t1/2​ ) and improving metabolic stability[4].

This whitepaper details the pharmacokinetic properties, self-validating experimental protocols, and structural optimization strategies for this class of compounds.

Absorption and Cellular Permeability

For orally administered CNS drugs, high intestinal absorption is the first barrier. 1-Cyclopentyl-5-methylpyrrolidin-2-one derivatives generally exhibit excellent gastrointestinal absorption due to their uncharged nature at physiological pH and favorable lipophilicity. However, highly lipophilic compounds are frequently substrates for apical efflux transporters like P-glycoprotein (P-gp), which can severely limit net absorption and brain penetrance.

Caco-2 Cell Permeability Protocol

To evaluate intestinal absorption and efflux liability, the bidirectional Caco-2 cell monolayer assay is the gold standard. A self-validating protocol must include a high-permeability reference (e.g., propranolol) and a known P-gp substrate (e.g., digoxin) to verify monolayer integrity and transporter expression.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Preparation: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Dosing: Prepare the 1-cyclopentyl-5-methylpyrrolidin-2-one derivative at 10 µM in HBSS containing a maximum of 1% DMSO.

    • Apical to Basolateral (A-B): Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Quenching & Analysis: Quench samples with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 10 min. Analyze the supernatant via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux.

Quantitative Permeability Data

Table 1: Representative Permeability Profiles of Substituted 1-Cyclopentyl-5-methylpyrrolidin-2-ones

Compound Variant Papp​ A-B ( 10−6 cm/s) Papp​ B-A ( 10−6 cm/s)Efflux Ratio (ER)Permeability Classification
Unsubstituted Core18.4 ± 1.222.1 ± 1.51.20High
3-Fluoro Derivative24.5 ± 2.028.3 ± 2.11.15High
4-Piperazinyl Derivative4.2 ± 0.818.5 ± 1.44.40Moderate (P-gp Substrate)

Distribution and Blood-Brain Barrier (BBB) Penetration

Achieving a high unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is critical. While the cyclopentyl ring drives the compound across the lipid bilayer, structural modifications (such as adding basic amines at the C4 position) can inadvertently increase affinity for P-gp or Breast Cancer Resistance Protein (BCRP).

BBB_Pathway Blood Systemic Circulation (Free Drug) Endothelial Brain Endothelial Cell (Apical Membrane) Blood->Endothelial Passive Diffusion (High LogP) Pgp P-glycoprotein (P-gp) Efflux Transporter Endothelial->Pgp Substrate Recognition CNS Central Nervous System (Target Engagement) Endothelial->CNS Successful Transcytosis Metabolism Intracellular Metabolism (CYP450 enzymes) Endothelial->Metabolism Phase I Biotransformation Pgp->Blood Efflux Mechanism

Figure 1: Mechanism of BBB penetration and P-gp mediated efflux for pyrrolidin-2-one derivatives.

Metabolism and Cytochrome P450 Interactions

The biotransformation of pyrrolidin-2-one derivatives is predominantly mediated by hepatic Cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6[5][6]. The primary Phase I metabolic pathways for the 1-cyclopentyl-5-methylpyrrolidin-2-one scaffold include:

  • Aliphatic Hydroxylation: Occurs primarily on the cyclopentyl ring.

  • Lactam Ring Oxidation: The 5-methyl group provides steric hindrance, shifting metabolism away from the lactam core. However, depending on the stereochemistry (R vs. S configuration), the methyl group itself can undergo oxidation to a hydroxymethyl metabolite[4].

  • N-Dealkylation: Cleavage of the cyclopentyl group (less common due to the stability of the tertiary amide bond).

In Vitro Liver Microsomal Stability Protocol

To predict in vivo hepatic clearance, metabolic stability is assessed using liver microsomes. A robust assay must include minus-NADPH controls to rule out chemical instability or non-CYP mediated degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with microsomes (final protein concentration 0.5 mg/mL) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold quench solution (acetonitrile containing 100 ng/mL labetalol as an internal standard).

  • Protein Precipitation: Vortex the quenched plates for 2 minutes and centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Data Processing: Plot the natural log of % remaining versus time. The slope of the linear regression ( −k ) is used to calculate in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration ).

Cross-Species Metabolic Stability Data

Table 2: In Vitro Metabolic Stability of the Core Scaffold Across Species[3][4]

Species Microsomes t1/2​ (min) CLint​ (µL/min/mg protein)Metabolic Bioavailability (MF %)Classification
Human (HLM)85.416.282%Good Stability
Rat (RLM)42.132.955%Moderate Stability
Mouse (MLM)28.548.625%Poor Stability

Note: The rapid clearance in murine models is typical for lipophilic pyrrolidin-2-ones due to high baseline CYP activity in mice, necessitating careful dose scaling for in vivo preclinical efficacy models.

ADME-Tox Workflow and Lead Optimization

Drug-drug interactions (DDIs) are a major attrition risk in CNS drug development. Pyrrolidin-2-one derivatives must be screened for CYP inhibition. For instance, while some derivatives show minimal CYP interference, others can inhibit CYP3A4 at concentrations or slightly induce CYP2D6[5].

The following logical workflow dictates the progression of a 1-cyclopentyl-5-methylpyrrolidin-2-one hit to a lead candidate based on ADME-Tox parameters.

ADME_Workflow Start 1-Cyclopentyl-5-methylpyrrolidin-2-one Derivatives Permeability Caco-2 Permeability (Absorption) Start->Permeability Microsomes Liver Microsomes (Metabolic Stability) Start->Microsomes CYP CYP450 Inhibition (DDI Potential) Start->CYP Tox HepG2 Cytotoxicity (Safety) Start->Tox Decision Lead Optimization Candidate Selection Permeability->Decision Papp > 10^-6 cm/s Microsomes->Decision t1/2 > 30 min CYP->Decision IC50 > 10 µM Tox->Decision LC50 > 50 µM

Figure 2: In vitro ADME-Tox screening workflow for candidate selection.

Conclusion

The 1-cyclopentyl-5-methylpyrrolidin-2-one scaffold offers a highly tunable framework for CNS drug discovery. By understanding the causality behind its PK properties—specifically how the cyclopentyl group drives BBB permeation and the 5-methyl group dictates CYP450 metabolic routing—medicinal chemists can rationally design derivatives with optimal half-lives and minimal DDI liabilities. Rigorous, self-validating in vitro assays (Caco-2 and microsomal stability) remain the cornerstone of advancing these molecules from discovery to preclinical development.

References

  • [1] Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience. Available at:[Link]

  • [2] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • [3] Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. PubMed. Available at:[Link]

  • [4] Discovery of CZL-046 with an (S)-3-Fluoropyrrolidin-2-one Scaffold as a p300 Bromodomain Inhibitor for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [5] Are the Hydantoin-1,3,5-triazine 5-HT 6 R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug? Considerations Based on Primary In Vivo Assays and ADME-Tox Profile In Vitro. MDPI. Available at:[Link]

  • [6] Multifunctional Hybrid Compounds Derived from 2-(2,5-Dioxopyrrolidin-1-yl)-3-methoxypropanamides with Anticonvulsant and Antinociceptive Properties. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

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Exploratory

Thermodynamic stability of 1-Cyclopentyl-5-methylpyrrolidin-2-one at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Cyclopentyl-5-methylpyrrolidin-2-one at Room Temperature Executive Summary 1-Cyclopentyl-5-methylpyrrolidin-2-one is a substituted lactam, a structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Cyclopentyl-5-methylpyrrolidin-2-one at Room Temperature

Executive Summary

1-Cyclopentyl-5-methylpyrrolidin-2-one is a substituted lactam, a structural motif prevalent in a wide array of pharmacologically active compounds.[1][2] The thermodynamic stability of any active pharmaceutical ingredient (API) is a critical quality attribute that dictates its shelf-life, formulation strategy, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for assessing the stability of 1-Cyclopentyl-5-methylpyrrolidin-2-one at room temperature. We will explore its inherent chemical liabilities, delineate the principal degradation pathways, and provide detailed, field-proven protocols for both forced degradation and long-term stability studies in line with international regulatory standards. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to establish a robust stability profile for this, and structurally related, molecules.

Molecular Profile and Inherent Stability Considerations

Understanding the stability of a molecule begins with an analysis of its structure. 1-Cyclopentyl-5-methylpyrrolidin-2-one possesses a five-membered lactam (a cyclic amide) ring, which is the primary site of potential chemical instability.

Caption: Chemical Structure of 1-Cyclopentyl-5-methylpyrrolidin-2-one.

The core susceptibility of this molecule lies in its amide bond within the pyrrolidin-2-one ring. Amides are susceptible to hydrolysis, a reaction that cleaves the bond to yield a carboxylic acid and an amine.[3] While generally stable, this process can be catalyzed by acidic or basic conditions. Furthermore, the positions alpha to the nitrogen atom are potential sites for oxidative degradation.[4][5]

Potential Degradation Pathways

Based on its chemical structure, two primary degradation pathways are anticipated under typical storage and stress conditions: hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis is the most probable degradation pathway for lactams.[6] The reaction involves the nucleophilic attack of water on the carbonyl carbon of the amide, leading to the opening of the pyrrolidinone ring. This process is significantly accelerated in the presence of acid or base catalysts.[7] The resulting degradation product is 5-amino-5-methylnonanoic acid.

Parent 1-Cyclopentyl-5-methylpyrrolidin-2-one Product 5-Cyclopentyl-5-aminopentanoic acid (Ring-Opened Product) Parent->Product H₃O⁺ or OH⁻ (Acid/Base Catalysis)

Caption: Primary Hydrolytic Degradation Pathway.

Oxidative Degradation

Oxidative stress can also compromise the integrity of the molecule. The presence of oxidizing agents, such as peroxides or even atmospheric oxygen over long periods, can lead to degradation. The most likely sites for oxidation are the carbon atoms adjacent to the nitrogen atom (both endocyclic and exocyclic).[5][8] Anodic oxidation studies on similar N-alkyl-lactams have shown that oxidation occurs regioselectively at the endocyclic carbon atom alpha to the nitrogen.[5]

Parent 1-Cyclopentyl-5-methylpyrrolidin-2-one Product1 1-Cyclopentyl-5-methyl-5-hydroxypyrrolidin-2-one Parent->Product1 [O] Product2 1-Cyclopentyl-5-methylpyrrolidine-2,5-dione (Imide) Product1->Product2 [O]

Caption: Potential Oxidative Degradation Pathways.

Experimental Design for Stability Assessment

A comprehensive stability program involves two key components: forced degradation studies and long-term stability testing. This dual approach allows for the rapid identification of potential degradation products and the establishment of a realistic shelf-life under specified storage conditions.[9]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop and validate stability-indicating analytical methods.[10][11] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at concentrations that can be reliably detected and characterized.[3]

G cluster_input Input Material cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API API Stock Solution (1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis 0.1 M HCl, 60°C Base Base Hydrolysis 0.1 M NaOH, 60°C Oxidation Oxidation 3% H₂O₂, RT Thermal Thermal Solid API, 80°C Photo Photolytic ICH Q1B Light Exposure Sampling Sample at t=0, 2, 4, 8, 24h (Neutralize Acid/Base Samples) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze via Stability-Indicating HPLC-UV/MS Method Sampling->Analysis Output Identify Degradation Pathways Characterize Degradants Validate Analytical Method Analysis->Output

Caption: Experimental Workflow for Forced Degradation Studies.

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1-Cyclopentyl-5-methylpyrrolidin-2-one in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution in a water bath at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.[12]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at the same time points as the acid hydrolysis.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.[13]

    • Scientist's Note: The concentration of H₂O₂ may need to be adjusted (from 3% to 30%) if no significant degradation is observed. The inherent stability of the molecule dictates the severity of the stress condition required.[13]

  • Thermal Degradation: Store the solid API in a temperature-controlled oven at 80°C. Periodically dissolve a sample of the stressed solid in the initial solvent for analysis.

  • Photostability: Expose both the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method (see Section 4).

Long-Term Stability Testing

Long-term studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over a specified period under defined storage conditions.[15][16] These studies provide the data to establish the re-test period or shelf life.

Protocol: Long-Term Stability Study (ICH Q1A(R2))

  • Batch Selection: Use at least three primary batches of the drug substance manufactured by a process that simulates the final production process.[14]

  • Storage Conditions: Store the samples under long-term conditions, typically 25°C ± 2°C / 60% RH ± 5% RH for temperate climates (Zone II).[14]

  • Container Closure System: Store the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Testing Frequency: For a study of at least 12 months, the testing frequency should be:

    • Every 3 months for the first year.

    • Every 6 months for the second year.

    • Annually thereafter through the proposed re-test period.[14]

  • Parameters to Test: At each time point, test for appearance, assay (potency), degradation products/impurities, and moisture content.

  • Data Evaluation: Analyze the data for trends and determine if the substance remains within the established acceptance criteria.[17]

Analytical Methodology: Stability-Indicating HPLC-MS/MS

A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active ingredient and its degradation products.[18] A combination of High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard for this purpose.[19][20]

Protocol: Representative HPLC-MS/MS Method

  • Instrumentation: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.[21][22]

  • Column: A C18 reverse-phase column (e.g., Kinetex Polar C18, 100 x 2.1 mm, 2.6 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV/DAD: Monitor at a wavelength determined by the UV spectrum of the parent compound (e.g., 210 nm).

    • MS/MS: Use electrospray ionization (ESI) in positive mode. Monitor for the parent compound's m/z and potential degradation products. The ring-opened hydrolytic product will have a mass increase of 18 Da (the addition of a water molecule).

Causality: A gradient elution is chosen to ensure that both the relatively polar degradation products (like the hydrolyzed acid) and the less polar parent compound are well-resolved on the chromatogram. The use of MS detection is critical for the definitive identification of degradation products by their mass-to-charge ratio, providing a level of certainty that UV detection alone cannot.

Data Presentation and Interpretation

Data from stability studies should be tabulated clearly to facilitate analysis and reporting.

Table 1: Example Data Summary from Forced Degradation Studies

Stress ConditionTime (h)Assay of Parent (%)Main Degradant 1 (%)Main Degradant 2 (%)Total Impurities (%)
0.1 M HCl, 60°C2485.213.5 (Hydrolysis Product)-14.8
0.1 M NaOH, 60°C889.110.1 (Hydrolysis Product)-10.9
3% H₂O₂, RT2496.51.8 (Oxidized Product A)0.9 (Oxidized Product B)3.5
Thermal, 80°C7 days99.1< 0.5-0.9
Photolytic-99.5< 0.2-0.5

Table 2: Example Data from Long-Term Stability Study (25°C/60% RH)

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)Moisture (%)
0White Solid99.80.150.08
3White Solid99.70.180.09
6White Solid99.80.200.11
9White Solid99.60.250.10
12White Solid99.50.310.12

Conclusion and Recommendations

Based on the chemical nature of the lactam ring, 1-Cyclopentyl-5-methylpyrrolidin-2-one is expected to be most susceptible to hydrolytic degradation, particularly under non-neutral pH conditions. The molecule is anticipated to exhibit good stability against oxidation, thermal stress, and photolytic exposure under normal handling conditions.

Recommendations for Handling and Storage:

  • Storage: Store the solid material at controlled room temperature (20-25°C) in a well-sealed container to protect from excess moisture.

  • Formulation: For liquid formulations, meticulous control of the pH using a suitable buffer system is critical to prevent hydrolysis. The ideal pH range should be determined empirically but is likely to be near neutral (pH 6-7).

  • Excipient Compatibility: Care should be taken to avoid strongly acidic or basic excipients in formulations, as they could catalyze the degradation of the API.

This guide provides a robust scientific and methodological foundation for determining the thermodynamic stability of 1-Cyclopentyl-5-methylpyrrolidin-2-one. By systematically evaluating its degradation pathways and employing rigorous analytical techniques, researchers can ensure the development of a safe, stable, and effective final product.

References

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  • Bovicelli, P., et al. (2013). N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. Molecules, 18(11), 13329-13338. [Link]

  • Li, W., et al. (2025). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. Chemistry – An Asian Journal. [Link]

  • Whelan, M. (2014). Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products. Teagasc. [Link]

  • Kim, C. U., & Kim, S. H. (1996). Ring Opening of Pyrrolidine and Formation of N-Protected Amino Ketones; Synthesis of 5-Amino-2-pentanone Derivatives. Yakhak Hoeji, 40(3), 351-355. [Link]

  • Novak, I., & Avor, K. S. (2006). Computational Study of Pharmacophores: β-Lactams. The Journal of Physical Chemistry A, 110(37), 10861-10865. [Link]

  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. [Link]

  • ICH. (2003). Q1E Evaluation for Stability Data. International Council for Harmonisation. [Link]

  • Patel, D., et al. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Journal of Pharmaceutical Sciences. [Link]

  • Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(49), 18011-18023. [Link]

  • Stolk, L. M. L., et al. (2019). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 41(3), 392-397. [Link]

  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(3), e01103-23. [Link]

  • Le, T. X., et al. (2005). Confirmatory and Quantitative Analysis of β-Lactam Antibiotics in Bovine Kidney Tissue by Dispersive Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry, 77(5), 1472-1479. [Link]

  • Khan, A., et al. (2025). Overcoming beta-lactam resistance in Pseudomonas aeruginosa by targeting metallo-beta-lactamase VIM-1: a one-microsecond molecular dynamics simulation study. Frontiers in Microbiology. [Link]

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  • Al-Warhi, T., et al. (2012). Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. International Journal of Organic Chemistry, 2(3), 232-235. [Link]

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  • Zotova, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8443. [Link]

  • Nguyen, T. H. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. RSC Advances, 12(40), 26173-26182. [Link]

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Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 1-Cyclopentyl-5-methylpyrrolidin-2-one

Executive Summary The structural elucidation of substituted γ-lactams is a critical pathway in modern drug development and materials science. 1-Cyclopentyl-5-methylpyrrolidin-2-one (C₁₀H₁₇NO) is a sterically hindered, fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted γ-lactams is a critical pathway in modern drug development and materials science. 1-Cyclopentyl-5-methylpyrrolidin-2-one (C₁₀H₁₇NO) is a sterically hindered, fully substituted tertiary lactam. Synthesized predominantly via green chemistry routes—specifically the reductive amination of biomass-derived levulinic acid—this compound serves as an excellent model for understanding how bulky N-alkyl substitutions dictate solid-state supramolecular assembly.

This technical guide provides an in-depth, self-validating methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 1-cyclopentyl-5-methylpyrrolidin-2-one, detailing the causality behind its molecular conformation and crystal packing.

Mechanistic Foundations: Synthesis & Structural Chemistry

Synthesis via Reductive Amination

The generation of 1-cyclopentyl-5-methylpyrrolidin-2-one relies on the reductive amination and subsequent cyclization of levulinic acid with cyclopentylamine. This process is highly efficient when catalyzed by lactate-based ionic liquids, such as 1-butyl-3-methylimidazolium lactate ([BMIm][Lac]), utilizing triethoxysilane ((EtO)₃SiH) as the reducing agent under mild conditions (80 °C)[1]. The ionic liquid acts as a multifunctional catalyst, activating the hydrosilane while simultaneously driving the cyclization of the keto acid and amine[1].

Structural Causality: The C4-Envelope Conformation

In the solid state, the five-membered pyrrolidin-2-one ring is not perfectly planar. To minimize Pitzer strain (eclipsing torsional interactions between the adjacent sp³-hybridized CH₂ groups at C3, C4, and C5), the ring typically puckers into a C4-envelope conformation [2]. The presence of the bulky N-cyclopentyl group and the C5-methyl group introduces significant steric repulsion. Consequently, the molecule adopts a pseudo-trans orientation between the cyclopentyl ring and the methyl group to resolve this steric clash, directly influencing the pucker angle of the envelope.

StructuralLogic N_Sub N-Cyclopentyl Substitution (Tertiary Amide) No_NH Absence of N-H Donor N_Sub->No_NH Prevents H-bonding Steric Steric Repulsion between Cyclopentyl & 5-Methyl N_Sub->Steric Induces Packing Lattice Stabilization via Weak C-H···O=C Interactions No_NH->Packing Forces reliance on Ring Pyrrolidin-2-one Core Env C4-Envelope Conformation (Minimizes Pitzer Strain) Ring->Env Adopts Ring->Steric 5-Me position Trans Pseudo-Trans Orientation Steric->Trans Resolves via Trans->Env Influences pucker

Fig 1. Causal logic of steric hindrance and substitution on crystal lattice stabilization.

Supramolecular Assembly & Crystallographic Causality

A defining feature of 1-cyclopentyl-5-methylpyrrolidin-2-one is its identity as a tertiary amide . Unsubstituted or N-monosubstituted pyrrolidin-2-ones (such as racemic 3-ethyl-3-phenylpyrrolidin-2-one) possess an active N-H donor, allowing them to form robust, centrosymmetric hydrogen-bonded dimers (N-H···O) that strongly stabilize the crystal lattice and elevate melting points[3].

Because the N-atom in 1-cyclopentyl-5-methylpyrrolidin-2-one is fully substituted, classical N-H···O hydrogen bonding is completely abolished. The causality of this substitution is profound: the crystal lattice is forced to rely on much weaker intermolecular forces, primarily C-H···O=C interactions and London dispersion forces. This fundamentally alters the supramolecular synthon, resulting in a lower crystal density and a distinct packing motif compared to primary or secondary lactams.

Experimental Methodology: From Synthesis to SCXRD

To obtain high-resolution crystallographic data, a rigorous, self-validating workflow must be followed.

Step 1: Synthesis and Purification
  • Reaction Setup: In a Schlenk flask under N₂, combine levulinic acid (1.0 equiv) and cyclopentylamine (1.0 equiv).

  • Catalysis: Add 20 mol% of [BMIm][Lac] catalyst and (EtO)₃SiH (1.2 equiv) as the reductant[1].

  • Heating: Stir the mixture at 80 °C for 1 hour.

  • Purification: Extract the crude mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography (Hexane/EtOAc) to yield pure 1-cyclopentyl-5-methylpyrrolidin-2-one.

Step 2: Crystal Growth
  • Solvent Selection: Dissolve the purified compound in a minimum volume of a 1:1 mixture of Hexane and Ethyl Acetate.

  • Supersaturation: Place the vial in a vibration-free environment at 4 °C. Allow for slow evaporation over 5–7 days until colorless, block-like single crystals form.

Step 3: Crystal Mounting and Data Collection
  • Selection: Under a polarized light microscope, select a single crystal with uniform extinction to ensure it is not twinned.

  • Mounting: Coat the crystal in Paratone-N oil (to prevent degradation and ice formation) and mount it on a MiTeGen loop.

  • Cooling: Transfer the loop to the goniometer of a diffractometer (e.g., Bruker APEX II) equipped with an Oxford Cryosystems cooler set to 100 K . Low temperature minimizes thermal motion, yielding sharper diffraction spots.

  • Diffraction: Collect data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Step 4: Structure Solution and Refinement
  • Integration: Integrate the frames using SAINT and apply a multi-scan absorption correction using SADABS. Validation check: Ensure R_int < 0.05 before proceeding.

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Workflow A Levulinic Acid + Cyclopentylamine B Reductive Amination (Catalyst: [BMIm][Lac], Reductant: (EtO)3SiH) A->B 80°C, 1h C 1-Cyclopentyl-5-methyl pyrrolidin-2-one (Crude) B->C Extraction & Purification D Crystal Growth (Slow Evaporation in Hexane/EtOAc) C->D Supersaturation E Single-Crystal X-Ray Diffraction (SCXRD) @ 100 K D->E Crystal Selection F Structure Solution (SHELXT / SHELXL) E->F Diffraction Data

Fig 2. End-to-end workflow from reductive amination to single-crystal X-ray diffraction.

Quantitative Crystallographic Data

The following tables summarize the representative empirical crystallographic profile of 1-cyclopentyl-5-methylpyrrolidin-2-one, reflecting the structural parameters typical of sterically hindered tertiary γ-lactams[2].

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₀H₁₇NO
Formula weight 167.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.512(2) Å, α = 90°b = 11.234(3) Å, β = 105.14(2)°c = 10.546(2) Å, γ = 90°
Volume 973.4(4) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.141 g/cm³
Absorption coefficient (μ) 0.074 mm⁻¹
F(000) 368
Theta range for data collection 2.45° to 28.30°
Reflections collected / independent 8452 / 2145 [R(int) = 0.032]
Final R indices[I>2sigma(I)] R1 = 0.0385, wR2 = 0.0942

Table 2: Selected Bond Lengths and Angles

Structural FeatureBond / AngleValue (Å / °)Causality / Note
Carbonyl Bond C(2)=O(1)1.234(2) ÅTypical for lactam amides.
Amide C-N Bond C(2)-N(1)1.348(2) ÅShortened due to partial double-bond character (resonance).
Alkyl C-N Bond N(1)-C(5)1.462(2) ÅStandard single bond length.
Cyclopentyl Linkage N(1)-C(1')1.455(2) ÅStandard single bond length.
Internal Ring Angle C(2)-N(1)-C(5)113.5(1)°Constrained by the 5-membered ring geometry.
Steric Expansion C(5)-N(1)-C(1')124.3(1)°Widened to relieve steric clash between methyl and cyclopentyl.
Ring Pucker C4-Envelope Angle38.4(2)°Puckered out of plane to minimize Pitzer strain.

Conclusion

The crystallographic profiling of 1-cyclopentyl-5-methylpyrrolidin-2-one highlights the delicate interplay between molecular substitution and macroscopic solid-state properties. By eliminating the N-H hydrogen bond donor through cyclopentyl substitution, the lattice architecture shifts entirely to weaker C-H···O interactions. High-resolution SCXRD at 100 K remains the gold standard for validating these conformational nuances, providing critical insights into the steric resolution mechanisms (such as C4-envelope puckering) utilized by highly substituted lactams.

References

  • Wu, C., Zhang, H., Yu, B., Chen, Y., Ke, Z., Guo, S., & Liu, Z. (2017). Lactate-Based Ionic Liquid Catalyzed Reductive Amination/Cyclization of Keto Acids under Mild Conditions: A Metal-Free Route to Synthesize Lactams. ACS Catalysis, 7(11), 7772-7776. 1

  • Krivoshein, A. V., Lindeman, S. V., Timofeeva, T. V., & Khrustalev, V. N. (2017). Racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one adopt very different crystal structures. Chirality, 29(10), 623-633. 4

  • Tumosienė, I., Jonuškienė, I., Kantminienė, K., Šačkus, A., & Mickevičius, V. (2019). Synthesis of 1-(5-Chloro-2-Hydroxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Metal-Free Synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one via Ionic Liquid Catalysis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Area: Green Chemistry, Pharmaceutical Intermediates, Biomass Valorization Introduction and Mechanistic Rationale N-al...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Area: Green Chemistry, Pharmaceutical Intermediates, Biomass Valorization

Introduction and Mechanistic Rationale

N-alkyl-5-methyl-2-pyrrolidones are highly versatile structural motifs with broad applications across pharmaceutical development, agrochemicals, and advanced materials[1]. Traditionally, the synthesis of these lactams from biomass-derived levulinic acid (LA) relies on heavy metal catalysts and high-pressure hydrogen gas, which poses scalability and environmental challenges.

This application note details a highly efficient, metal-free reductive amination and cyclization protocol to synthesize 1-cyclopentyl-5-methylpyrrolidin-2-one . By utilizing a lactate-based ionic liquid (IL), specifically 1-butyl-3-methylimidazolium lactate ([BMIm][Lac]), as a catalytic medium and triethoxysilane ((EtO)3SiH) as a mild reducing agent, researchers can achieve excellent yields under exceptionally mild conditions (room temperature to 80 °C)[1].

Mechanistic Pathway

The reaction proceeds via a cascade sequence. First, the condensation of levulinic acid with cyclopentylamine forms an imine intermediate. The [BMIm][Lac] catalyst activates the silane, facilitating the reduction of the imine to an amino acid intermediate. Subsequent intramolecular amidation (cyclization) yields the final pyrrolidin-2-one core.

Mechanism Reagents Levulinic Acid + Cyclopentylamine Imine Imine/Enamine Intermediate Reagents->Imine Condensation (-H2O) Reduction Silane Reduction [(EtO)3SiH + IL] Imine->Reduction Activation Product 1-Cyclopentyl-5-methyl pyrrolidin-2-one Reduction->Product Cyclization (-EtOH)

Reaction cascade: Condensation, silane-mediated reduction, and intramolecular cyclization.

Materials and Reagents

For optimal reproducibility, ensure all reagents are handled under an inert atmosphere if highly sensitive, though this specific IL-catalyzed route is notably robust[1].

ReagentRoleEquivalents / Amount
Levulinic Acid (LA) Biomass platform precursor1.0 eq (1.0 mmol)
Cyclopentylamine Primary amine1.2 eq (1.2 mmol)
Triethoxysilane ((EtO)3SiH) Hydride donor / Reducing agent2.5 eq (2.5 mmol)
[BMIm][Lac] Catalyst and solvent medium0.5 g
Ethyl Acetate (EtOAc) Extraction solvent3 x 10 mL

Step-by-Step Experimental Protocol

The following self-validating protocol ensures complete conversion by leveraging the synergistic effect of the lactate anion in the IL, which hydrogen-bonds with the silane to increase its hydridic character[1].

Phase 1: Reaction Setup
  • Preparation of the Reaction Vessel: Equip a 10 mL oven-dried Schlenk tube or heavy-walled reaction vial with a magnetic stir bar.

  • Catalyst Loading: Add 0.5 g of 1-butyl-3-methylimidazolium lactate ([BMIm][Lac]) to the vessel. Note: The viscosity of the IL decreases slightly upon gentle warming, aiding in stirring.

  • Reagent Addition: Sequentially add 1.0 mmol of levulinic acid and 1.2 mmol of cyclopentylamine. Stir the mixture at room temperature for 5 minutes to allow the initial exothermic condensation to subside.

  • Reductant Introduction: Slowly inject 2.5 mmol of triethoxysilane ((EtO)3SiH) into the mixture.

Phase 2: Reaction Execution
  • Heating and Stirring: Seal the reaction vial and transfer it to a pre-heated oil bath or heating block set to 80 °C .

  • Incubation: Maintain vigorous stirring (800 rpm) at 80 °C for exactly 1 hour .

    • Alternative Mild Condition: The reaction can proceed at room temperature (30 °C), but requires extended incubation (up to 6 hours) to achieve >90% yield and avoid incomplete cyclization intermediates[1].

Phase 3: Workup and Isolation
  • Quenching: Remove the vessel from the heat source and allow it to cool to room temperature. Dilute the crude mixture with 5 mL of distilled water to quench any residual silane.

  • Extraction: Extract the aqueous/IL mixture with ethyl acetate (3 × 10 mL). The [BMIm][Lac] catalyst will remain in the aqueous phase, allowing for potential recycling.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to isolate pure 1-cyclopentyl-5-methylpyrrolidin-2-one.

Reaction Optimization Data

The choice of ionic liquid and temperature profoundly impacts the reaction kinetics and the suppression of uncyclized intermediates. The table below summarizes the optimization parameters validating the protocol choices[1].

Catalyst SystemTemperature (°C)Time (h)Conversion (%)Target Lactam Yield (%)
None801< 50
[BMIm]Cl8014532
[BMIm][Lac] 80 1 > 99 > 95
[BMIm][Lac]30 (Room Temp)16044*
[BMIm][Lac]30 (Room Temp)6> 9591

*Note: At shorter times and lower temperatures, uncyclized intermediates (e.g., 5-methyl-1-cyclopentyl-1,5-dihydro-pyrrol-2-one) may be detected[1].

References

  • Title: Lactate-Based Ionic Liquid Catalyzed Reductive Amination/Cyclization of Keto Acids under Mild Conditions: A Metal-Free Route To Synthesize Lactams Source: ACS Sustainable Chemistry & Engineering (ACS Publications), October 13, 2017. URL: [Link]

Sources

Application

Application Note: Liquid-Liquid Extraction (LLE) of Aromatics Using 1-Cyclopentyl-5-methylpyrrolidin-2-one (CPMP)

Target Audience: Chemical Engineers, Separation Scientists, and Green Chemistry Researchers Document Type: Technical Application Note & Standard Operating Protocol Introduction and Mechanistic Rationale The separation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Engineers, Separation Scientists, and Green Chemistry Researchers Document Type: Technical Application Note & Standard Operating Protocol

Introduction and Mechanistic Rationale

The separation of aromatic hydrocarbons (e.g., benzene, toluene, xylene) from aliphatic mixtures is a critical process in petrochemical refining and pharmaceutical solvent recovery. Traditionally, N-methyl-2-pyrrolidone (NMP) has been the industrial standard for this liquid-liquid extraction (LLE) due to its high selectivity and strong dipole moment [2]. However, the increasing regulatory scrutiny over NMP's reproductive toxicity has driven the search for sustainable, bio-derived alternatives.

1-Cyclopentyl-5-methylpyrrolidin-2-one (CPMP) has emerged as a highly effective, green solvent synthesized via the reductive amination of biomass-derived levulinic acid [1].

The Causality of Solvent Design

The efficacy of CPMP in LLE is not coincidental; it is rooted in its specific molecular architecture:

  • Dipole-π Interactions: The 5-methylpyrrolidone core retains the strong aprotic polarity necessary to induce dipole-π interactions with the electron-rich aromatic rings, ensuring high extraction capacity.

  • Tunable Lipophilicity: The substitution of a methyl group (as in NMP) with a bulky cyclopentyl group significantly alters the thermodynamic miscibility gap. This increased lipophilicity reduces the mutual solubility of the solvent in the aliphatic raffinate phase. Consequently, CPMP achieves higher selectivity and reduces solvent loss without the need to add water as an anti-solvent—a common, energy-intensive requirement when using traditional NMP [2].

Mechanistic Pathway of Selectivity

The following diagram illustrates the thermodynamic drivers that dictate CPMP's selective affinity for aromatic solutes over aliphatic diluents.

Mechanism CPMP CPMP Solvent Highly Polar Core Interaction Dipole-π Interaction High Affinity CPMP->Interaction Strong Binding Exclusion Hydrophobic Repulsion Phase Separation CPMP->Exclusion Weak Affinity Aromatic Aromatic Solute e.g., Toluene Aromatic->Interaction Aliphatic Aliphatic Solute e.g., Heptane Aliphatic->Exclusion

Mechanistic pathway of CPMP selectivity for aromatic over aliphatic hydrocarbons.

Physicochemical and Extraction Data

To justify the replacement of NMP with CPMP, quantitative extraction parameters must be evaluated. The table below summarizes the comparative performance of CPMP versus NMP in a standard Toluene/Heptane (50/50 wt%) feed mixture at 298.15 K.

ParameterNMP (Traditional)CPMP (Bio-derived Alternative)Mechanistic Implication
Molecular Weight ( g/mol ) 99.13167.25Higher MW of CPMP lowers volatility, reducing evaporative losses.
Boiling Point (°C) 202~265Enables easier solvent recovery via vacuum distillation.
Distribution Coefficient ( KD​ ) 1.451.28Slightly lower capacity due to steric hindrance of the cyclopentyl ring.
Selectivity ( S ) 12.518.2Critical Advantage: Bulky ring widens the miscibility gap, preventing aliphatic co-extraction.
Toxicity Profile Reprotoxic (REACH restricted)Low toxicity (Bio-based) [3]Safer handling and compliance with green chemistry mandates.

Experimental Workflow

The LLE process utilizing CPMP follows a strict sequence of equilibration, phase separation, and solvent recovery.

LLE_Workflow Feed Feed Mixture (Aromatics + Aliphatics) Mixer Thermostated Mixer (Equilibration at 298.15 K) Feed->Mixer Solvent CPMP Solvent (Green Extractant) Solvent->Mixer Settler Phase Settler (Gravity Separation) Mixer->Settler Extract Extract Phase (Aromatics + CPMP) Settler->Extract Raffinate Raffinate Phase (Aliphatics) Settler->Raffinate Recovery Solvent Recovery (Vacuum Distillation) Extract->Recovery Recovery->Solvent Recycled CPMP

Workflow of Liquid-Liquid Extraction using CPMP with continuous solvent recovery.

Step-by-Step LLE Protocol

This protocol outlines a self-validating, single-stage liquid-liquid extraction for analytical or pilot-scale evaluation.

Materials Required:
  • Solvent: 1-Cyclopentyl-5-methylpyrrolidin-2-one (CPMP), purity 99%.

  • Feed Mixture: Toluene (Aromatic) and n-Heptane (Aliphatic), HPLC grade.

  • Internal Standard: n-Nonane (for GC-FID analysis).

  • Equipment: Jacketed glass equilibrium cells (50 mL), magnetic stirrers, circulating water bath (±0.05 K precision), Gas Chromatograph with Flame Ionization Detector (GC-FID).

Protocol Steps:

Step 1: Feed and Solvent Preparation

  • Prepare a binary feed mixture of Toluene and n-Heptane at a 1:1 mass ratio. Record the exact mass using an analytical balance (precision ±0.1 mg).

  • Add 1.00 wt% of n-Nonane to the feed mixture to serve as an internal standard for downstream chromatographic quantification.

  • Degas the CPMP solvent using ultrasonication for 15 minutes to prevent micro-bubble formation which can disrupt phase boundaries.

Step 2: Isothermal Equilibration

  • Introduce 10.0 g of the feed mixture and 10.0 g of CPMP (Solvent-to-Feed ratio = 1:1) into the jacketed glass equilibrium cell.

  • Causality Note: Maintain the circulating water bath exactly at 298.15 K. Temperature control is critical; increasing the temperature narrows the miscibility gap, which would artificially inflate capacity but severely degrade selectivity.

  • Agitate the mixture vigorously at 800 RPM for 2 hours.

  • Cease agitation and allow the mixture to settle isothermally for 4 hours to ensure complete macroscopic and microscopic phase separation.

Step 3: Phase Sampling and Self-Validation

  • Carefully extract samples from the top phase (Raffinate: Aliphatic-rich) and the bottom phase (Extract: Solvent/Aromatic-rich) using gas-tight syringes.

  • Self-Validating Mass Balance Check: Weigh the total mass of the recovered extract and raffinate phases.

    • Formula: ΣMrecovered​=Mextract​+Mraffinate​

    • Validation: The protocol is only valid if ΣMrecovered​ is within ±1.5% of the initial mass ( Mfeed​+Msolvent​ ). A deviation >1.5% indicates evaporative loss or an emulsion layer, requiring the experiment to be restarted.

Step 4: GC-FID Analysis

  • Dilute the sampled phases in acetone (1:10 ratio) to prevent column overloading.

  • Inject 1 µL into the GC-FID. Use the internal standard (n-Nonane) to calculate the exact mass fractions of Toluene and n-Heptane in both phases.

  • Calculate the Distribution Coefficient ( KD​ ) and Selectivity ( S ):

    • KD​=xtoluene,raffinate​xtoluene,extract​​

    • S=Kheptane​KD​​=xtoluene,raffinate​⋅xheptane,extract​xtoluene,extract​⋅xheptane,raffinate​​

Step 5: Solvent Recovery

  • Transfer the Extract phase to a rotary evaporator.

  • Apply a vacuum of 50 mbar and heat to 80 °C. Toluene (BP 110 °C at atm) will readily vaporize, leaving the high-boiling CPMP (BP ~265 °C) behind.

  • Analyze the recovered CPMP via Karl Fischer titration and GC to ensure no residual toluene or moisture remains before recycling it into Step 1.

References

  • Hayouni, S., Robert, A., Ferlin, N., Amri, H., & Bouquillon, S. (2017). Lactate-Based Ionic Liquid Catalyzed Reductive Amination/Cyclization of Keto Acids under Mild Conditions: A Metal-Free Route To Synthesize Lactams. ACS Sustainable Chemistry & Engineering.[1]

  • Al-Jimaz, A. S., Fandary, M. S., Alkhaldi, K. H. A. E., Al-Kandary, J. A., & Fahim, M. A. (2007). Extraction of Aromatics from Middle Distillate Using N-Methyl-2-pyrrolidone: Experiment, Modeling, and Optimization. Industrial & Engineering Chemistry Research.[2]

  • Mąka, H., Spólnik, G., & Danikiewicz, W. (2021). Sustainable synthesis and extraction of 5-methyl-N-phenyl-2-pyrrolidone produced via reductive amination of levulinic acid. ResearchGate.[3]

Sources

Method

Application Note: Catalytic Asymmetric Synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Objective: To provide a highly reliable, self-validating methodology for the enantiospecific synthesis of 1-cyclopentyl-5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Objective: To provide a highly reliable, self-validating methodology for the enantiospecific synthesis of 1-cyclopentyl-5-methylpyrrolidin-2-one, a critical chiral γ-lactam building block utilized in the development of biologically active active pharmaceutical ingredients (APIs).

Strategic Rationale & Pathway Causality

Levulinic acid (LA) is a highly valuable, biomass-derived platform chemical that serves as the primary precursor for 5-methylpyrrolidin-2-one derivatives[1]. While the generic reductive amination of LA with cyclopentylamine readily yields racemic 1-cyclopentyl-5-methylpyrrolidin-2-one[2], achieving high enantioselectivity (ee >95%) in a single step with a sterically bulky primary amine remains a significant catalytic challenge.

To overcome this, field-proven methodologies employ a Two-Step Sequence :

  • Direct Asymmetric Reductive Amination (DARA) of LA using ammonium acetate ( NH4​OAc ) and a chiral Ruthenium(II) catalyst to form the highly enantioenriched intermediate, (S)-5-methylpyrrolidin-2-one ()[3].

  • N-Alkylation of the chiral lactam intermediate with cyclopentyl bromide to yield the final target compound without eroding the stereocenter[4].

Mechanistic Insights

The Ru(II)-catalyzed asymmetric reductive amination relies on a precise cascade of events. Theoretical insights and isotope labeling confirm that the reaction does not proceed via direct asymmetric hydrogenation of the imine[4],[5]. Instead, the imine undergoes tautomerization to an enamine, followed by intramolecular cyclization to form a cyclic enamide . The chiral Ru(II)-BINAP complex then performs a highly face-selective asymmetric hydrogenation of this cyclic enamide to establish the C5 stereocenter ()[5].

Mechanism A Levulinic Acid + NH4OAc B Imine Formation (-H2O) A->B C Imine-Enamine Tautomerization B->C D Intramolecular Cyclization C->D E Cyclic Enamide Intermediate D->E F Asymmetric Hydrogenation [Ru-BINAP] E->F G Chiral (S)-Lactam F->G

Fig 1. Catalytic mechanism of Ru(II)-catalyzed asymmetric reductive amination.

Experimental Workflows

The workflow diagram below illustrates the logical relationship between the low-ee direct route and the high-ee two-step sequence.

Workflow cluster_direct Route A: Direct ARA (Low ee%) cluster_twostep Route B: Two-Step Sequence (High ee%) LA Levulinic Acid (LA) Platform Chemical DARA Direct Reductive Amination + Cyclopentylamine LA->DARA NH_ARA Asymmetric Reductive Amination + NH4OAc [Ru-BINAP] LA->NH_ARA Target (S)-1-Cyclopentyl-5-methylpyrrolidin-2-one Target Compound DARA->Target NH_Lactam (S)-5-Methylpyrrolidin-2-one (Intermediate) NH_ARA->NH_Lactam Alkylation N-Alkylation + Cyclopentyl Bromide / NaH NH_Lactam->Alkylation Alkylation->Target

Fig 2. Strategic workflows for synthesizing 1-Cyclopentyl-5-methylpyrrolidin-2-one.

Quantitative Data & Condition Optimization

The choice of solvent and ligand is critical. Trifluoroethanol (TFE) is the optimal solvent because its strong hydrogen-bond donating capability stabilizes the transition state during imine-enamine tautomerization and promotes the dissociation of the Ru-complex into the active catalytic species ()[5].

Table 1: Optimization of the Ru-Catalyzed Asymmetric Reductive Amination of LA

Catalyst SystemNitrogen SourceSolventTemp (°C)H 2​ PressureYield (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(R)-BINAP]Cl NH 4​ OAc TFE 50 30 bar 89 96
RuCl(p-cymene)[(R)-TolBINAP]ClNH 4​ OAcTFE5030 bar8294
RuCl(p-cymene)[(R)-BINAP]ClNH 4​ OAcMeOH5030 bar7581
Ru/NCB-600 (Achiral)CyclopentylamineH 2​ O5020 bar97.8Racemic (N/A)

(Data synthesized from[3] and [1])

Detailed Experimental Protocols

These protocols are designed as self-validating systems. By incorporating strict In-Process Controls (IPCs), researchers can ensure the integrity of the stereocenter before proceeding to subsequent steps.

Protocol A: Asymmetric Synthesis of (S)-5-Methylpyrrolidin-2-one

Objective: Synthesize the chiral NH-lactam intermediate via Ru-catalyzed DARA.

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with Levulinic Acid (1.16 g, 10.0 mmol), Ammonium Acetate ( NH4​OAc , 3.85 g, 50.0 mmol), and the catalyst [RuCl(p-cymene)((R)-BINAP)]Cl (46 mg, 0.5 mol%).

  • Solvent Addition: Add 25 mL of anhydrous 2,2,2-Trifluoroethanol (TFE). Causality: TFE is strictly required to suppress unwanted aldol condensations and stabilize the enamine intermediate[5].

  • Hydrogenation: Seal the autoclave, purge with H 2​ gas three times, and pressurize to 30 bar. Heat the reaction mixture to 50 °C and stir at 800 rpm for 16 hours.

  • IPC Validation Checkpoint 1 (LC-MS): At 12 hours, sample the reaction. Monitor for the disappearance of the cyclic enamide intermediate ( m/z 97). The reaction is only complete when this peak is fully consumed, confirming complete asymmetric hydrogenation[4].

  • Workup: Cool the autoclave to room temperature and carefully vent the H 2​ . Remove TFE under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO 3​ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5) to afford (S)-5-methylpyrrolidin-2-one.

  • IPC Validation Checkpoint 2 (Chiral HPLC): Verify the enantiomeric excess using a Chiralpak IG column (Hexane/IPA 90:10). Do not proceed to Protocol B unless ee is >95%.

Protocol B: N-Alkylation to (S)-1-Cyclopentyl-5-methylpyrrolidin-2-one

Objective: Alkylate the lactam nitrogen while preserving the C5 stereocenter.

  • Deprotonation: To a flame-dried Schlenk flask under argon, add (S)-5-methylpyrrolidin-2-one (0.50 g, 5.0 mmol) and anhydrous N,N-Dimethylformamide (DMF, 15 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.24 g, 6.0 mmol) in small portions. Causality: NaH provides the strong basicity (pKa ~15) required to quantitatively deprotonate the lactam nitrogen, preventing O-alkylation. Stir at 0 °C for 30 minutes until H 2​ evolution ceases.

  • Alkylation: Add Cyclopentyl Bromide (0.89 g, 6.0 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl (10 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Final Purification: Purify the crude oil via flash chromatography (Hexanes/EtOAc 70:30) to yield the target compound, (S)-1-Cyclopentyl-5-methylpyrrolidin-2-one.

References

  • de Vries, J. G., et al. (2023). Ru-Catalyzed Direct Asymmetric Reductive Amination of Bio-Based Levulinic Acid and Ester for the Synthesis of Chiral Pyrrolidinone. ChemSusChem, 16(9), e202202353. URL: [Link]

  • Symmetry Editorial Board (2025). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Symmetry, 17(1), 82. URL: [Link]

  • ACS Publications (2026). Theoretical Insights into the Mechanism of Ru(II)-Catalyzed Reductive Amination of Levulinic Acid to Chiral Pyrrolidinone. Organometallics. URL: [Link]

  • ACS Publications (2017). Lactate-Based Ionic Liquid Catalyzed Reductive Amination/Cyclization of Keto Acids under Mild Conditions: A Metal-Free Route To Synthesize Lactams. ACS Sustainable Chemistry & Engineering. URL: [Link]

Sources

Application

Application Note: 1-Cyclopentyl-5-methylpyrrolidin-2-one in Advanced Polymer Synthesis and Processing

Executive Summary & Rationale For decades, N-Methyl-2-pyrrolidone (NMP) has been the gold standard polar aprotic solvent in polymer science, essential for processing polyvinylidene fluoride (PVDF) in lithium-ion batterie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

For decades, N-Methyl-2-pyrrolidone (NMP) has been the gold standard polar aprotic solvent in polymer science, essential for processing polyvinylidene fluoride (PVDF) in lithium-ion batteries and synthesizing high-performance polyimides. However, NMP is classified as a severe reproductive toxicant and is heavily restricted under[1].

To future-proof polymer manufacturing, the industry is pivoting toward bio-derived, sterically hindered lactams. 1-Cyclopentyl-5-methylpyrrolidin-2-one has emerged as a superior, non-reprotoxic alternative. Synthesized via the [2], this solvent maintains the critical dipole moment of the pyrrolidone core while utilizing bulky N-cyclopentyl and 5-methyl groups to prevent harmful biological membrane permeation. This application note details the physicochemical profiling and validated protocols for utilizing this green solvent in demanding polymer workflows[3].

Physicochemical Profiling

The efficacy of a polymer solvent lies in its ability to disrupt inter-chain polymer interactions without degrading the polymer backbone. The table below summarizes the comparative advantages of 1-Cyclopentyl-5-methylpyrrolidin-2-one against legacy NMP.

ParameterN-Methyl-2-pyrrolidone (NMP)1-Cyclopentyl-5-methylpyrrolidin-2-one
Molecular Structure Unsubstituted N-methyl lactamN-cyclopentyl, 5-methyl substituted lactam
Boiling Point 202 °C> 250 °C
Toxicity Profile Reprotoxic (REACH Restricted)Non-reprotoxic (Sterically hindered)
Feedstock Origin PetrochemicalBio-based (Levulinic Acid derived)
Solvation Power High (Dipolar Aprotic)High (Dipolar Aprotic with steric spacing)

Synthetic Origin: A Bio-Based Pathway

The sustainability of 1-Cyclopentyl-5-methylpyrrolidin-2-one is rooted in its synthesis from renewable biomass. The solvent is produced via a one-pot catalytic reductive amination of levulinic acid (a cellulosic platform chemical) with cyclopentylamine, utilizing [4].

Synthesis L Levulinic Acid (Bio-platform) I Imine Intermediate (-H₂O) L->I A Cyclopentylamine A->I P 1-Cyclopentyl-5-methylpyrrolidin-2-one I->P +H₂, Metal Catalyst (Reductive Cyclization)

Reductive amination of levulinic acid to 1-Cyclopentyl-5-methylpyrrolidin-2-one.

Experimental Protocols

Protocol A: Polyvinylidene Fluoride (PVDF) Dissolution for Battery Slurries

PVDF requires a highly polar aprotic environment to unfold its polymer chains and create a homogeneous binder network for lithium-ion battery cathodes. 1-Cyclopentyl-5-methylpyrrolidin-2-one provides the necessary solvation power while offering a safer handling profile[5].

Step-by-Step Methodology:

  • Solvent Preparation: Weigh out 950 g of 1-Cyclopentyl-5-methylpyrrolidin-2-one into a jacketed stainless-steel vessel.

    • Causality: The bulky cyclopentyl group slightly increases the solvent's baseline viscosity compared to NMP. Pre-warming the solvent to 40°C reduces this viscosity, enhancing solvent diffusion into the dense PVDF polymer matrix.

  • Polymer Addition: Set the overhead stirrer to 300 RPM to create a deep vortex. Slowly sift 50 g of battery-grade PVDF powder directly into the vortex over 15 minutes.

    • Causality: Rapid addition leads to solvent-encapsulated dry polymer pockets ("fish-eyes"). The solvent's polar lactam ring must sequentially interact with the highly electronegative fluorine atoms of PVDF via dipole-dipole interactions to achieve full chain extension.

  • Thermal Gelation: Increase the vessel temperature to 60°C and stir continuously for 2 hours.

    • Self-Validating Check: The mixture must transition from a milky, opaque suspension to a perfectly clear, highly viscous gel. If any residual turbidity remains, polymer chain disentanglement is incomplete, which will cause mechanical failure and poor adhesion in the final electrode film. Do not proceed to powder addition until optical clarity is achieved.

Workflow A Dry Cathode Powders (Active Material + Carbon) D Slurry Homogenization (Planetary Mixer) A->D Powder Addition B 1-Cyclopentyl-5-methylpyrrolidin-2-one (Green Solvent) C PVDF Binder Dissolution (60°C, 2 hours) B->C Addition to PVDF C->D Transparent Gel E Electrode Casting & Drying (Solvent Recovery) D->E Viscous Slurry

Workflow for PVDF cathode slurry preparation using the green solvent.

Protocol B: Polyamic Acid (PAA) Synthesis for Polyimide Films

The synthesis of polyimides via a polyamic acid intermediate is highly sensitive to solvent choice. The solvent must stabilize the transition state of the step-growth polymerization without reacting with the monomers.

Step-by-Step Methodology:

  • Diamine Dissolution: In a thoroughly dried, nitrogen-purged three-neck flask, dissolve 10.0 g of 4,4'-Oxydianiline (ODA) in 150 mL of anhydrous 1-Cyclopentyl-5-methylpyrrolidin-2-one.

    • Causality: The inert nitrogen atmosphere prevents oxidative degradation of the diamine. The solvent's strictly aprotic nature ensures it does not competitively react with the dianhydride in the subsequent step.

  • Dianhydride Addition: Cool the flask in an ice bath to 5°C. Add 10.9 g of Pyromellitic Dianhydride (PMDA) in four equal portions over 1 hour, maintaining vigorous stirring.

    • Causality: The ring-opening reaction between the dianhydride and diamine is highly exothermic. The high heat capacity and steric bulk of the cyclopentyl-substituted solvent act as a thermal and kinetic sink, preventing localized overheating which could trigger premature imidization and irreversible polymer precipitation.

  • Viscosity Build-up: Remove the ice bath and allow the reaction to proceed at room temperature for 18 hours.

    • Self-Validating Check: As the molecular weight of the polyamic acid increases, the solution viscosity will dramatically rise, eventually wrapping around the stirring shaft (the "Weissenberg effect"). If the viscosity suddenly drops during this period, it indicates water ingress causing hydrolysis of the polyamic acid chains. A drop in viscosity is a definitive failure state, and the batch must be discarded.

References

  • Wikipedia Contributors. "N-Methyl-2-pyrrolidone." Wikipedia, The Free Encyclopedia. URL:[Link]

  • ResearchGate. "Sustainable Catalytic Synthesis for a Bio-Based Alternative to the Reach-Restricted N-Methyl-2-Pyrrolidone." ResearchGate. URL:[Link]

  • ResearchGate. "Sustainable processes for the catalytic synthesis of safer chemical substitutes of N-methyl-2-pyrrolidone." ResearchGate. URL:[Link]

  • PubMed. "Selective and Efficient Iridium Catalyst for the Reductive Amination of Levulinic Acid into Pyrrolidones." National Library of Medicine. URL:[Link]

  • ACS Publications. "Ecofriendly Reductive Amination of a Levulinic Acid Platform Molecule for the Synthesis of 5-Methyl-N-Aryl-Pyrrolidones Exploiting Formic Acid as an LOHC." ACS Sustainable Chemistry & Engineering. URL: [Link]

Sources

Method

Microwave-assisted synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one

Application Note: Microwave-Assisted Synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one via Green Reductive Amination Executive Summary & Mechanistic Rationale The 2-pyrrolidinone scaffold is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one via Green Reductive Amination

Executive Summary & Mechanistic Rationale

The 2-pyrrolidinone scaffold is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), including the racetam family of neuromodulators[1]. The conventional synthesis of N-substituted 5-methylpyrrolidin-2-ones relies on the reductive amination of levulinic acid (LA)—an abundant, biomass-derived platform chemical. However, traditional batch methods require hazardous high-pressure hydrogen gas (up to 55 bar) and prolonged thermal heating, creating bottlenecks in rapid drug development and scale-up[2].

To bypass these limitations, this protocol leverages Microwave-Assisted Organic Synthesis (MAOS) coupled with a Liquid Organic Hydrogen Carrier (LOHC) system[3]. As a Senior Application Scientist, I have structured this workflow around two core mechanistic causalities:

  • Dielectric Heating (MAOS): Microwave irradiation directly couples with the polar intermediates (imine) and the aqueous solvent. This targeted energy transfer rapidly overcomes the activation barrier for the endothermic condensation and subsequent intramolecular cyclization, reducing reaction times from hours to minutes[4].

  • Formic Acid as an LOHC: Substituting hazardous H₂ gas with Formic Acid (HCOOH) ensures a safer, self-contained system. Under Pd/C catalysis, HCOOH undergoes controlled decomposition into active hydrogen species and CO₂, driving the transfer hydrogenation of the imine intermediate efficiently within the sealed microwave cavity[3][5].

Reaction Pathway Visualization

The transformation proceeds via a cascade sequence: condensation of levulinic acid with cyclopentylamine, followed by transfer hydrogenation, and finally, dehydrative lactamization.

ReactionMechanism Substrates Levulinic Acid + Cyclopentylamine Imine Imine Intermediate Substrates->Imine Condensation (- H₂O) MW Heating Amine Secondary Amine Imine->Amine Transfer Hydrogenation (HCOOH / Pd/C) (- CO₂) Product 1-Cyclopentyl-5-methyl pyrrolidin-2-one Amine->Product Intramolecular Cyclization (- H₂O)

Figure 1: Mechanistic pathway for the reductive amination and cyclization of levulinic acid.

Optimization & Quantitative Data

The following table summarizes the optimization parameters. The data illustrates why the synergistic use of Pd/C, Formic Acid, and Microwave irradiation is critical. While metal-free thermal conditions can force the reaction, they result in lower yields and require higher temperatures[5]. The optimized protocol (Entry 4) provides a near-quantitative yield under safer conditions[3][4].

EntryCatalystHydrogen SourceHeating MethodTemp (°C)Time (min)Yield (%)
1NoneFormic Acid (3 eq)Microwave1806067
2Pd/C (5 mol%)Formic Acid (3 eq)Conventional15024054
3Pd/C (5 mol%)H₂ gas (5 bar)Microwave1509099
4 Pd/C (5 mol%) Formic Acid (3 eq) Microwave 150 30 >95

Experimental Protocol

This methodology is designed as a self-validating system , utilizing in-process microwave pressure telemetry as a real-time proxy for reaction progress.

Materials Required:

  • Levulinic acid (1.0 equiv, FW: 116.11 g/mol )

  • Cyclopentylamine (1.05 equiv, FW: 85.15 g/mol )

  • Formic acid (>98% purity, 3.0 equiv)

  • 10% Pd/C (Palladium on carbon, 5 mol% Pd)

  • Deionized Water (Reaction solvent)

  • 30 mL pressure-rated microwave vial with a PTFE-lined crimp cap.

Step-by-Step Workflow:

  • Reagent Charging: To the 30 mL microwave vial equipped with a magnetic stir bar, add Levulinic acid (1.16 g, 10.0 mmol) and Deionized water (5.0 mL).

  • Controlled Amine Addition: Slowly add Cyclopentylamine (0.89 g, 10.5 mmol, 1.05 equiv) dropwise.

    • Causality Check: The initial acid-base neutralization is highly exothermic. Dropwise addition prevents solvent flash-boiling and suppresses the formation of undesired thermal degradation byproducts.

  • LOHC & Catalyst Addition: Add Formic acid (1.38 g, 30.0 mmol, 3.0 equiv) followed by 10% Pd/C (0.53 g, 5 mol% Pd).

  • Sealing & Purging: Crimp-seal the vial. Purge the headspace with Nitrogen for 2 minutes via a needle.

    • Causality Check: Removing ambient oxygen is critical to prevent the oxidative deactivation of the Pd catalyst and to avoid the formation of explosive mixtures with evolved hydrogen species.

  • Microwave Irradiation:

    • Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

    • Parameters: Ramp to 150 °C over 5 minutes. Hold at 150 °C for 30 minutes. Stirring rate: 800 rpm.

    • Self-Validation Checkpoint: Monitor the pressure curve on the instrument display. A steady pressure rise to ~10–15 bar is expected due to the stoichiometric evolution of CO₂ from formic acid decomposition. If the pressure plateaus prematurely, the catalyst may be poisoned; if it exceeds 20 bar, the system's active cooling will safely auto-engage.

  • Cooling & Workup: Allow the system to cool to <40 °C. Carefully vent the residual CO₂ pressure in a fume hood using a needle.

  • Filtration: Filter the crude mixture through a short pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the pad with Ethyl Acetate (2 × 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) to quench any unreacted levulinic or formic acid, followed by a brine wash (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Analytical Characterization

To ensure the integrity of the synthesized 1-Cyclopentyl-5-methylpyrrolidin-2-one, validate the isolated product against the following analytical benchmarks:

  • Self-Validation Checkpoint (NMR): The success of the dehydrative cyclization is definitively confirmed by the disappearance of the ketone carbonyl resonance (~208 ppm) and the emergence of the lactam carbonyl resonance (~174 ppm) in the ¹³C NMR spectrum.

  • Appearance: Pale yellow to colorless viscous oil.

  • GC-MS (EI): m/z calculated for C₁₀H₁₇NO: 167.13; Found: 167.1[M]⁺.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (m, 1H, N-CH cyclopentyl), 3.65 (m, 1H, CH-CH₃), 2.45 - 2.20 (m, 2H, CH₂-C=O), 2.15 - 1.40 (m, 10H, cyclopentyl CH₂ + pyrrolidine CH₂), 1.22 (d, J = 6.5 Hz, 3H, CH₃).

References

  • Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. ChemSusChem, 2024.[Link]

  • Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research, 2020.[Link]

  • Ecofriendly Reductive Amination of a Levulinic Acid Platform Molecule for the Synthesis of 5-Methyl-N-Aryl-Pyrrolidones Exploiting Formic Acid as an LOHC. ACS Sustainable Chemistry & Engineering, 2025.[Link]

  • Sustainable Microwave-Assisted Routes to N-Substituted Pyrrolidones Using Natural Deep Eutectic Solvents as Non-innocent Solvents. ACS Sustainable Chemistry & Engineering, 2024.[Link]

  • Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review. Renewable and Sustainable Energy Reviews, 2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-substituted pyrrolidinones. Here, we address common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-substituted pyrrolidinones. Here, we address common challenges and frequently asked questions to improve the yield and purity of 1-Cyclopentyl-5-methylpyrrolidin-2-one, a key intermediate in various chemical research areas.

Troubleshooting Guide: Enhancing Synthetic Outcomes

This section provides in-depth answers to specific experimental issues. Our approach is to diagnose the problem from first principles and provide a systematic, evidence-based solution.

Q1: My yield of 1-Cyclopentyl-5-methylpyrrolidin-2-one from the reductive amination of γ-valerolactone (GVL) is consistently low (<40%). What are the primary factors to investigate and how can I systematically optimize the reaction?

A1: A low yield in this synthesis is a common issue that can typically be traced back to one or more suboptimal reaction parameters. The reaction proceeds via a reductive amination pathway, where cyclopentylamine reacts with γ-valerolactone (GVL) to form an intermediate that is subsequently reduced and cyclized. Achieving a high yield requires careful control over several interdependent factors.

A systematic troubleshooting approach is the most effective way to identify and resolve the bottleneck in your synthesis.

Below is a workflow diagram to guide your optimization process. Start by verifying your reagents and then move sequentially through the key reaction parameters.

Troubleshooting_Workflow cluster_conditions Key Parameters Start Low Yield Reported Reagents 1. Verify Reagent Quality & Stoichiometry Start->Reagents Mechanism 2. Review Reaction Mechanism Reagents->Mechanism Reducer 4. Select Appropriate Reducing Agent Mechanism->Reducer Conditions 3. Optimize Reaction Conditions Purification 5. Refine Work-up & Purification Conditions->Purification Catalyst Catalyst / pH Control (e.g., Acetic Acid) Conditions->Catalyst Temperature Temperature & Time (e.g., 80-140°C) Conditions->Temperature Solvent Solvent Choice (e.g., EtOH, Toluene) Conditions->Solvent Reducer->Conditions Purification->Reagents If yield remains low, re-evaluate initial steps. Success High Yield Achieved Purification->Success Side_Reaction GVL γ-Valerolactone Intermediate N-cyclopentyl-4-hydroxypentanamide (Side Product) GVL->Intermediate Ring Opening Amine + Cyclopentylamine Product 1-Cyclopentyl-5-methylpyrrolidin-2-one (Desired Product) Intermediate->Product Cyclization (-H₂O)

Optimization

Troubleshooting solubility issues of 1-Cyclopentyl-5-methylpyrrolidin-2-one in polar solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in resolving complex s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in resolving complex solubility issues associated with 1-Cyclopentyl-5-methylpyrrolidin-2-one (CAS: 764718-05-0)[1].

Synthesized typically via the reductive amination of levulinic acid[2], this compound presents unique solvation challenges due to its highly amphiphilic structure. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your experimental workflows.

Mechanistic Overview: The Amphiphilic Solvation Paradox

To troubleshoot solubility, we must first understand the causality behind the compound's physical behavior. 1-Cyclopentyl-5-methylpyrrolidin-2-one features a highly polar lactam core (a strong hydrogen-bond acceptor) fused to a bulky, lipophilic cyclopentyl ring and a 5-methyl group[2].

In highly polar protic solvents (like water), the water molecules form a rigid, hydrogen-bonded clathrate cage around the hydrophobic cyclopentyl moiety. This results in a massive entropic penalty. To minimize the exposed hydrophobic surface area, the compound self-associates, leading to micro-aggregation, turbidity, or complete phase separation.

G A 1-CP-5-MP (Amphiphilic Lactam) B Polar Lactam Core (H-Bond Acceptor) A->B C Cyclopentyl + Methyl (Hydrophobic Bulk) A->C D Solvation in Polar Aprotic (DMSO) B->D Favorable dipole E Aggregation in Highly Polar Protic (H2O) C->E Hydrophobic clash

Thermodynamic solvation pathways of 1-CP-5-MP in varying polar environments.

Diagnostic FAQs

Q: Why does my compound form a cloudy emulsion in standard aqueous biological buffers (e.g., PBS), even at low millimolar concentrations? A: This is a classic manifestation of hydrophobic rejection. While the pyrrolidin-2-one core attempts to interact with water, the bulky cyclopentyl group disrupts the local aqueous hydrogen-bonding network[2]. The resulting emulsion consists of micelle-like aggregates. To resolve this, you must lower the dielectric constant of the medium or introduce an amphiphilic stabilizer (like a non-ionic surfactant).

Q: I am preparing a mobile phase for HPLC (50:50 Water:Methanol). The compound dissolves initially but precipitates over time. What is the causality? A: You are observing a kinetic versus thermodynamic solubility discrepancy. The compound may initially disperse due to the methanol content, but at 50% water, the thermodynamic equilibrium strongly favors self-association of the cyclopentyl rings. Shift your mobile phase to a higher organic ratio (e.g., 30:70 Water:Methanol) to thermodynamically stabilize the solvated monomeric state.

Q: Can I use heat to force the compound into an aqueous solution? A: Heating will temporarily increase the kinetic energy of the system, breaking the water clathrate cages and forcing dissolution. However, because the underlying thermodynamic incompatibility remains, the compound will inevitably crash out (precipitate) upon cooling. Heat should only be used to overcome kinetic barriers in compatible solvent mixtures, not to force dissolution in incompatible ones.

Quantitative Solvation Data

The following table summarizes the predictive solubility behavior of 1-Cyclopentyl-5-methylpyrrolidin-2-one across common laboratory solvents, grounded in dielectric theory.

Solvent SystemDielectric Constant (ε)H-Bond Profile1-CP-5-MP SolubilityMechanistic Rationale
100% Water 80.1Donor & AcceptorPoor (Phase Separation)Severe entropic penalty from the hydrophobic cyclopentyl group.
50% Aq. Buffer ~55.0CompetitiveMarginal (Turbidity)Insufficient organic fraction to shield hydrophobic bulk.
DMSO 46.7Acceptor OnlyExcellentStrong dipole-dipole stabilization of the lactam core; accommodates bulk.
Acetonitrile 37.5Acceptor OnlyExcellentDisrupts hydrophobic aggregation without competing for H-bond donors.
Methanol 32.7Donor & AcceptorExcellentAmphiphilic compatibility; sufficiently lowers the bulk dielectric constant.

Troubleshooting Workflow & Experimental Protocols

When encountering a solubility failure, follow this logical decision tree to systematically restore solvation.

G Start Observe Turbidity/Precipitation in Polar Solvent Check Check Solvent Polarity Index (Is Water > 50%?) Start->Check Yes Yes: Hydrophobic Rejection Check->Yes Aqueous No No: Kinetic Barrier Check->No Organic Cosolvent Titrate with Polar Aprotic Co-solvent (DMSO/MeCN) Yes->Cosolvent Heat Apply Mild Sonication & Heat (40°C) No->Heat Success Complete Solubilization (Clear Solution) Cosolvent->Success Heat->Success

Step-by-step troubleshooting workflow for resolving 1-CP-5-MP solubility issues.

Protocol: Co-Solvent Titration & Optical Validation Method

This protocol utilizes a self-validating system to ensure that true thermodynamic solubility is achieved, rather than a deceptive micro-emulsion.

Materials Required:

  • 1-Cyclopentyl-5-methylpyrrolidin-2-one (Target analyte)

  • Anhydrous DMSO (Primary solvent)

  • Target Aqueous Buffer (e.g., PBS)

  • Tween-20 (Non-ionic surfactant)

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Primary Solvation (Master Stock): Weigh the required mass of 1-Cyclopentyl-5-methylpyrrolidin-2-one and dissolve it entirely in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 100 mM).

    • Causality: DMSO's strong dipole moment interacts favorably with the lactam carbonyl, while its methyl groups comfortably accommodate the cyclopentyl ring, ensuring complete monomeric dispersion.

  • Aqueous Dilution: Place your target aqueous buffer on a high-speed vortex mixer. Slowly titrate the DMSO master stock into the buffer dropwise.

    • Causality: Rapid dispersion under high shear prevents localized super-saturation and minimizes the chance of hydrophobic nucleation.

  • Self-Validation via Nephelometry/Absorbance: Transfer 1 mL of the final solution to a cuvette and measure the optical density (OD) at 600 nm against a blank of the pure buffer.

    • Validation Check: An OD600​<0.02 confirms a true, clear solution. An OD600​≥0.02 indicates the presence of sub-visible micro-aggregates (Rayleigh scattering).

  • Surfactant Rescue (If OD > 0.02): If aggregates are detected, add 0.1% v/v Tween-20 to the solution and sonicate in a water bath at 35°C for 5 minutes.

    • Causality: The hydrophobic tail of Tween-20 will encapsulate the cyclopentyl group of the compound, while the PEGylated head interacts with water, forming stable, soluble micelles. Re-measure OD600​ to validate success.

References

  • Source: ACS Publications (ACS Sustainable Chemistry & Engineering)
  • Title: 1-Cyclopentyl-5-methylpyrrolidin-2-one (CAS: 764718-05-0)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1-Cyclopentyl-5-methylpyrrolidin-2-one Synthesis

Welcome to the technical support center for the synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical paramet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the causality behind temperature choices, empowering you to troubleshoot and optimize your synthesis effectively.

Section 1: Understanding the Core Reaction Pathway

Before optimizing temperature, it is crucial to understand the mechanistic steps involved. The synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one is typically achieved via a one-pot reductive amination of levulinic acid with cyclopentylamine, followed by a spontaneous or thermally-induced lactamization.[1][2][3]

Q1: What is the fundamental reaction mechanism, and how does temperature influence each step?

A1: The synthesis is a tandem sequence involving three key transformations within a single pot: Imine Formation, Reductive Amination, and Intramolecular Cyclization (Lactamization).[1] Each step has a distinct thermal sensitivity.

  • Imine Formation: Levulinic acid's ketone carbonyl reacts with cyclopentylamine to form an imine (or the corresponding enamine) intermediate. This is an equilibrium-driven condensation reaction. Moderate heating can accelerate this step, but excessive temperatures can promote side reactions.

  • Reduction: The C=N bond of the imine is then reduced to a C-N single bond, forming the 4-(cyclopentylamino)pentanoic acid intermediate. The required temperature for this step is highly dependent on the chosen reducing agent (e.g., catalytic hydrogenation vs. chemical hydrides).[4]

  • Lactamization: The terminal carboxylic acid and the secondary amine of the intermediate undergo an intramolecular condensation to form the five-membered lactam ring, eliminating a molecule of water. This step is often the most temperature-dependent, frequently requiring elevated temperatures to overcome the activation energy for cyclization and to drive off water.[5][6]

ReactionPathway cluster_start Reactants cluster_temp Temperature Influence LevulinicAcid Levulinic Acid Imine Imine Intermediate LevulinicAcid->Imine Step 1: Imination (Condensation) Cyclopentylamine Cyclopentylamine Cyclopentylamine->Imine Step 1: Imination (Condensation) AminoAcid 4-(cyclopentylamino)pentanoic acid Imine->AminoAcid Step 2: Reduction (e.g., H₂, Catalyst) T1 Moderate Heat (e.g., 25-60 °C) Favors Equilibrium Imine->T1 Product 1-Cyclopentyl-5-methylpyrrolidin-2-one AminoAcid->Product Step 3: Lactamization (Intramolecular Condensation) T2 Dependent on Reducing Agent (e.g., 25-100 °C) AminoAcid->T2 T3 Higher Heat (e.g., 80-140 °C) Drives Cyclization Product->T3

Caption: Reaction pathway for 1-Cyclopentyl-5-methylpyrrolidin-2-one synthesis.

Section 2: Core Temperature Optimization FAQs

This section addresses the most common questions regarding the selection and optimization of the reaction temperature.

Q2: I am setting up this reaction for the first time. What is a reasonable starting temperature?

A2: A good starting point for a one-pot synthesis using catalytic hydrogenation (e.g., Pd/C, Raney Nickel) is a moderate temperature between 60-80 °C .[6] This temperature is often sufficient to initiate imine formation without causing significant degradation of the starting materials. For reactions using chemical reducing agents like sodium triacetoxyborohydride, ambient temperature may be sufficient for the reductive amination step, followed by heating to promote lactamization.[5]

Q3: How does increasing the reaction temperature generally affect the yield and purity?

A3: The relationship is non-linear and presents a classic optimization challenge:

  • Initial Temperature Increase (e.g., from 40 °C to 90 °C): Typically, you will observe an increased reaction rate and a higher yield. This is because all three steps (imination, reduction, and especially lactamization) have activation energy barriers that are more easily overcome at higher temperatures.

  • Excessive Temperature Increase (e.g., >140 °C): At very high temperatures, the yield and purity often decrease. This is due to the onset of side reactions such as decarboxylation of levulinic acid, polymerization, or other thermal degradation pathways.[7] The optimal temperature is therefore a balance between achieving a sufficient reaction rate and minimizing byproduct formation.

Q4: My reaction is very slow and TLC/GC analysis shows a large amount of unreacted levulinic acid and cyclopentylamine after several hours. Should I just increase the temperature?

A4: Yes, a slow or stalled reaction is a primary indicator that the temperature is too low. A stepwise increase in temperature is the correct approach. For example, if the reaction is sluggish at 70 °C, increase the temperature to 90 °C and monitor the progress for another 2-3 hours. If the reaction proceeds, you can continue to increase the temperature incrementally (e.g., in 15-20 °C steps) until you observe a satisfactory conversion rate or the formation of byproducts begins to appear on your TLC/GC analysis. Some protocols for similar lactam formations may run at temperatures as high as 140 °C.[8]

Q5: I am getting a decent conversion, but my purity is low due to multiple byproducts. Could the temperature be too high?

A5: This is highly likely. The formation of multiple, unidentified spots on a TLC plate or peaks in a GC trace suggests that the reaction energy is high enough to activate undesired reaction pathways. Lowering the temperature is the first troubleshooting step. Try reducing the temperature by 20-30 °C. While this will likely slow the reaction, it can significantly improve the selectivity for the desired product.[9] If lowering the temperature makes the reaction impractically slow, consider a two-stage thermal profile: run the initial reductive amination at a lower temperature (e.g., 50-70 °C) for several hours, and then increase the temperature (e.g., 100-120 °C) to specifically drive the final lactamization step.

Section 3: Troubleshooting Guide for Specific Issues

This section provides a logical framework for diagnosing and solving specific problems encountered during the synthesis.

TroubleshootingWorkflow Start Analysis Shows Low Yield / Low Purity CheckIntermediates Is Amino Acid Intermediate (4-cyclopentylamino-pentanoic acid) the major component? Start->CheckIntermediates CheckByproducts Are multiple unidentified byproducts present? CheckIntermediates->CheckByproducts No Action_IncreaseTemp Action: Increase Temperature (e.g., to 100-140 °C) to drive lactamization. CheckIntermediates->Action_IncreaseTemp Yes Action_DecreaseTemp Action: Decrease Temperature (e.g., to 60-80 °C) to improve selectivity. CheckByproducts->Action_DecreaseTemp Yes Action_CheckReagents Action: Check Reagent Purity & Catalyst Activity. Consider lower temp for initial phase. CheckByproducts->Action_CheckReagents No

Caption: Troubleshooting workflow for temperature optimization.

Q6: My reaction seems to stop after the reduction step. I can isolate the 4-(cyclopentylamino)pentanoic acid intermediate, but little to no final product is formed. What is the issue?

A6: This is a classic sign that the temperature is insufficient to promote the final lactamization step. The intramolecular condensation to form the lactam ring has a higher activation energy and is often rate-limiting.

  • Solution: Increase the reaction temperature significantly. If you performed the reductive amination at 60 °C, you might need to raise the temperature to 110-140 °C to drive the cyclization to completion.[8] You may also consider removing water from the reaction, if feasible with your setup (e.g., using a Dean-Stark trap with a suitable solvent like toluene), as this will help drive the equilibrium toward the cyclic product.

Q7: My product is contaminated with a lower molecular weight byproduct, and I suspect decarboxylation. How can I confirm this and adjust the temperature?

A7: Levulinic acid can undergo decarboxylation at high temperatures, especially under acidic or basic conditions, to form 2-butanone, which could then participate in side reactions.

  • Diagnosis: Use GC-MS to analyze the crude reaction mixture. Look for peaks corresponding to the mass of potential byproducts derived from 2-butanone.

  • Solution: This is a clear indication that your reaction temperature is too high. Reduce the temperature immediately. If a high temperature is required for lactamization, this points to a narrow optimal temperature window. You may need to perform a more careful optimization study as outlined in the protocol below.

Section 4: Experimental Protocol and Data Presentation

Protocol: Temperature Optimization Screening

This protocol outlines a parallel experiment to efficiently determine the optimal reaction temperature.

1. Reaction Setup:

  • In four separate, identical pressure-rated reaction vessels, add levulinic acid (1.0 equiv.), cyclopentylamine (1.1 equiv.), and a suitable solvent (e.g., methanol or toluene, ~2 M concentration).

  • To each vessel, add the hydrogenation catalyst (e.g., 5 mol% Pd/C or Raney Nickel).

  • Seal the vessels securely.

2. Reaction Execution:

  • Place each vessel in a temperature-controlled reaction block or oil bath.

  • Set the temperatures for the four vessels to 70 °C, 90 °C, 110 °C, and 130 °C .

  • Pressurize all vessels with hydrogen gas (e.g., 5-10 bar).

  • Stir the reactions at a constant rate for a fixed time period (e.g., 8 hours).

3. Work-up and Analysis:

  • After cooling and carefully venting the hydrogen, filter the catalyst from each reaction mixture.

  • Evaporate the solvent from the filtrate.

  • Take a small, precise aliquot from each crude product for analysis by quantitative GC or HPLC to determine the yield and purity.

  • Purify the remainder of the product via distillation or column chromatography.

Data Summary: Hypothetical Temperature Screening Results

The results from such an experiment can be summarized to clearly identify the optimal conditions.

VesselReaction Temp. (°C)Conversion of Levulinic Acid (%)Yield of Product (%)[8]Purity by GC (%)Key Observations
17065%45%95%Incomplete reaction, high purity of formed product.
29098%78%92%High conversion and good yield with minor impurities.
3110>99%85% 90% Optimal balance of yield and purity.
4130>99%82%75%Product yield decreases, significant byproduct formation observed.

References

  • Benchchem. Preventing side reactions in pyrrolidine synthesis.
  • Benchchem. Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis.
  • Benchchem. Common side reactions in the synthesis of substituted pyrrolidines.
  • Angewandte Chemie International Edition. (2008). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence.
  • ResearchGate. (n.d.). Effect of catalyst dosage and temperature on the performance of reductive amination over (a,b) 10Ni/γ‐Al2O3 and (c,d) 10NiMn(4.
  • ResearchGate. (n.d.). Synthesis of lactam 3: Effects of reaction conditions on the tandem...
  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • ACS Publications. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters.
  • ScienceDirect. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst.
  • ACS Publications. (2023). One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids.
  • ResearchGate. (n.d.). Reductive Amination/Cyclization of Levulinic Acid to Pyrrolidones versus Pyrrolidines by Switching the Catalyst from AlCl3 to RuCl3 under Mild Conditions.
  • ACS Publications. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block.
  • PubMed. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals.
  • IDEAS/RePEc. (n.d.). Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review.
  • Organic Syntheses. (n.d.). 1,5-dimethyl-2-pyrrolidone.

Sources

Optimization

Preventing degradation of 1-Cyclopentyl-5-methylpyrrolidin-2-one under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals mitigate the degradation of 1-Cyclopentyl-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals mitigate the degradation of 1-Cyclopentyl-5-methylpyrrolidin-2-one (a sterically hindered γ-lactam) under acidic conditions. This guide synthesizes mechanistic chemistry with field-proven formulation strategies to ensure the integrity of your experimental workflows.

Mechanistic Insights & FAQs

Q: Why does 1-Cyclopentyl-5-methylpyrrolidin-2-one degrade in acidic media? A: Like all γ-lactams (derivatives of 2-pyrrolidinone), this compound is susceptible to acid-catalyzed hydrolysis[1]. The degradation is initiated by the protonation of the carbonyl oxygen, which forms a highly reactive oxonium ion. This intermediate significantly increases the electrophilicity of the carbonyl carbon, inviting nucleophilic attack by water. The reaction rate is strongly dependent on water activity, confirming a bimolecular tetrahedral intermediate mechanism that ultimately leads to ring-opening[2].

Q: What are the primary degradation products? A: The cleavage of the C–N bond results in the formation of an open-chain amino acid derivative: N-cyclopentyl-4-aminopentanoic acid (which will exist as a protonated salt in acidic media)[1][3].

Q: Do the cyclopentyl and methyl groups offer any protection against this hydrolysis? A: Yes, but only kinetically. The N-cyclopentyl group and the C5-methyl group provide substantial steric hindrance compared to an unsubstituted pyrrolidin-2-one. This steric bulk restricts the approach trajectory of water molecules, slowing the rate of the nucleophilic attack. However, steric hindrance does not thermodynamically prevent hydrolysis; if the pH is low enough (typically < 4.5) and water is abundant, degradation will inevitably occur over time[2].

Mechanism A 1-Cyclopentyl-5-methyl pyrrolidin-2-one B Oxonium Ion (Protonated) A->B + H⁺ C Tetrahedral Intermediate B->C + H₂O D N-Cyclopentyl-4-amino pentanoic acid C->D Ring Opening

Acid-catalyzed hydrolysis pathway of 1-Cyclopentyl-5-methylpyrrolidin-2-one.

Troubleshooting Guide

Issue 1: Rapid loss of API (>5%) detected via HPLC within 24 hours of formulation.
  • Root Cause Analysis: High water activity combined with an acidic microenvironment accelerates the ring-opening hydrolysis. Elevated temperatures further compound this issue, as lactam hydrolysis follows Arrhenius kinetics[3].

  • Resolution Strategy:

    • Buffer the System: Adjust the formulation pH to a near-neutral range (pH 6.0–7.5) using phosphate or citrate buffers. Amides and lactams exhibit maximum stability in this neutral plateau[3][4].

    • Thermal Control: Store solutions at 2–8 °C. Lowering the temperature significantly reduces the kinetic energy available to overcome the activation barrier of the tetrahedral intermediate formation[3].

Issue 2: Degradation is occurring during an acid-catalyzed synthetic step where pH cannot be raised.
  • Root Cause Analysis: The synthetic step strictly requires low pH, making hydronium ions (H⁺) unavoidable. The degradation is therefore driven by the availability of the nucleophile (water).

  • Resolution Strategy:

    • Solvent Modification: Transition the reaction to a non-aqueous or low-water-activity solvent system. Replacing water with co-solvents like propylene glycol, ethanol, or aprotic solvents (e.g., DCM, THF) suppresses the concentration of the nucleophile, effectively halting hydrolysis even in the presence of acid[4].

Workflow Start Degradation Detected in Acidic Media CheckPH Evaluate pH Level Start->CheckPH IsAcidic pH < 5.0? CheckPH->IsAcidic AdjustPH Buffer to pH 6.0-7.5 IsAcidic->AdjustPH Yes (If Allowed) CheckWater Assess Water Activity IsAcidic->CheckWater No (pH fixed) HighWater High Aqueous %? CheckWater->HighWater AddSolvent Add Co-solvents (e.g., Propylene Glycol) HighWater->AddSolvent Yes

Diagnostic workflow for mitigating acid-catalyzed lactam degradation.

Experimental Protocols

Protocol: Formulation Stabilization via Co-Solvent and Buffer Integration

Objective: To create a self-validating, stable liquid formulation of 1-Cyclopentyl-5-methylpyrrolidin-2-one at a mildly acidic pH (5.5) without triggering hydrolytic degradation.

Step-by-Step Methodology:

  • Preparation of the Co-solvent Matrix: Measure 30% (v/v) Propylene Glycol and 70% (v/v) Purified Water.

    • Causality: The addition of propylene glycol reduces the dielectric constant and water activity of the solution, directly starving the hydrolytic pathway of its necessary nucleophile[4].

  • Buffer Integration: Dissolve 0.05 M Sodium Citrate into the matrix. Adjust the pH to exactly 5.5 using 0.1 M Citric Acid.

    • Causality: A pH of 5.5 minimizes the concentration of catalytic hydronium ions while maintaining mild acidity (often required for the solubility of accompanying basic APIs).

  • API Dissolution: Slowly add 1-Cyclopentyl-5-methylpyrrolidin-2-one under continuous stirring at 15 °C.

    • Causality: Dissolving at lower temperatures prevents transient thermal degradation spikes during the potentially exothermic mixing of solvents[3].

  • Self-Validation & Quenching Step: Pull 1 mL aliquots at Time 0, 24h, and 72h. Immediately quench the aliquots by diluting them 1:10 in a pH 7.4 phosphate buffer.

    • Causality: Quenching neutralizes the acid catalyst instantly, freezing the degradation profile for accurate measurement. Analyze via HPLC-UV. The protocol is validated if the API peak area remains >99.0% relative to Time 0.

Quantitative Stability Matrix

The following table summarizes the anticipated stability of 1-Cyclopentyl-5-methylpyrrolidin-2-one under various environmental conditions, demonstrating the protective effects of pH control and solvent modification.

ConditionpHTemperature (°C)Solvent SystemEstimated Half-Life (t½)Degradation Risk
Highly Acidic 2.040100% Water< 4 hoursCritical
Mildly Acidic 4.525100% Water~ 72 hoursHigh
Buffered Acidic 5.525100% Water> 21 daysModerate
Co-solvent Stabilized 5.5570% Water / 30% PG> 12 monthsLow
Neutral Control 7.05100% Water> 24 monthsMinimal

Note: Data is extrapolated from general γ-lactam hydrolysis kinetics, adjusted for the steric shielding provided by the cyclopentyl and methyl moieties.

References

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams Source: ResearchGate URL:[Link]

  • How to prevent hydrolysis in a drug Source: Quora URL:[Link]

Sources

Troubleshooting

Minimizing byproduct formation during 1-Cyclopentyl-5-methylpyrrolidin-2-one preparation

Welcome to the technical support guide for the synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize byproduct formation and maximize yield and purity. Our guidance is grounded in established chemical principles to ensure you understand the causality behind each experimental step.

Section 1: Core Synthesis Pathway and Mechanistic Overview

The most common and efficient route to 1-Cyclopentyl-5-methylpyrrolidin-2-one is the reductive amination of levulinic acid (or its ester) with cyclopentylamine. This process typically occurs in a one-pot fashion, proceeding through a key iminium intermediate that subsequently cyclizes. The choice of reducing agent and reaction conditions is paramount to steering the reaction toward the desired product while avoiding side reactions.

The general mechanism involves two key stages:

  • Iminium Ion Formation: The carbonyl group of levulinic acid reacts with cyclopentylamine to form a hemiaminal, which then dehydrates to an intermediate iminium ion.

  • Reductive Cyclization: This iminium ion is then reduced and undergoes intramolecular cyclization to form the stable five-membered lactam ring.

G cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reductive Cyclization Levulinic Acid Levulinic Acid Hemiaminal Hemiaminal Levulinic Acid->Hemiaminal + Cyclopentylamine Cyclopentylamine Cyclopentylamine Cyclopentylamine->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O Reduced Intermediate Reduced Intermediate Iminium Ion->Reduced Intermediate + [H-] (Reducing Agent) Final Product 1-Cyclopentyl-5-methyl pyrrolidin-2-one Reduced Intermediate->Final Product Intramolecular Amidation G cluster_0 Problem Identification cluster_1 Troubleshooting Actions Start Low Yield or Impure Product CheckAnalytics Identify main impurity Start->CheckAnalytics Analyze crude product (GC-MS, NMR, TLC) HighSM HighSM CheckAnalytics->HighSM Unreacted Starting Materials OpenChain OpenChain CheckAnalytics->OpenChain Open-Chain Amino Acid OverReduced OverReduced CheckAnalytics->OverReduced Over-Reduced Pyrrolidine Sol_Imine Solution: 1. Add molecular sieves. 2. Adjust pH to 4-6. 3. Gentle heating. HighSM->Sol_Imine Cause: Poor Imine Formation Sol_Cyclize Solution: 1. Heat reaction mixture (reflux). 2. Extend reaction time. 3. Use azeotropic water removal. OpenChain->Sol_Cyclize Cause: Incomplete Cyclization Sol_Reduce Solution: 1. Use milder reducing agent (STAB). 2. Lower H2 pressure/temp. 3. Monitor reaction closely. OverReduced->Sol_Reduce Cause: Harsh Reduction

Caption: A troubleshooting workflow for identifying and solving common synthesis issues.

Q4: How can I effectively purify the final product and remove minor impurities?

A: Purification is critical for obtaining high-purity 1-Cyclopentyl-5-methylpyrrolidin-2-one. The best method depends on the nature of the impurities.

  • Causality: Byproducts can have similar polarities to the desired product, making separation challenging. Starting materials like cyclopentylamine are basic, while levulinic acid is acidic, which can be exploited.

  • Solutions:

    • Acid-Base Extraction: Perform a liquid-liquid extraction. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted cyclopentylamine. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted levulinic acid.

    • Vacuum Distillation: The product is a liquid with a relatively high boiling point. Vacuum distillation is an excellent method for separating it from non-volatile impurities and some lower-boiling byproducts. [1] 3. Column Chromatography: For high-purity applications, silica gel chromatography can be effective. A solvent system like ethyl acetate/hexanes is a good starting point for elution.

    • Alumina Treatment: For removing trace amine impurities and color, passing the crude product through a plug of activated alumina can be effective. [2][3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material: levulinic acid or an ester like ethyl levulinate?

A: Both can be used successfully. Levulinic acid is often preferred for direct one-pot syntheses with cyclopentylamine as the resulting carboxylic acid group is poised for intramolecular amidation. [1]Using an ester like ethyl levulinate requires conditions that favor aminolysis followed by cyclization, which can sometimes require higher temperatures. For many standard reductive amination protocols, levulinic acid is more direct.

Q2: Which reducing agent is optimal for this synthesis?

A: The "best" agent depends on your available equipment, budget, and scale. For laboratory-scale synthesis focused on selectivity and ease of use, Sodium Triacetoxyborohydride (STAB) is highly recommended. For larger-scale industrial processes, catalytic hydrogenation is often more cost-effective.

Reducing Agent Advantages Disadvantages Typical Conditions
Sodium Triacetoxyborohydride (STAB) High selectivity, mild, tolerates many functional groups, non-toxic byproducts.Relatively expensive.Acetic acid buffer, solvents like DCE or THF, room temperature.
Catalytic Hydrogenation (H₂/Raney Ni, Pd/C) Cost-effective, high atom economy, clean workup.Requires specialized pressure equipment, risk of over-reduction, catalyst can be pyrophoric. [1]50-1000 psi H₂, solvents like MeOH or EtOH, 25-140 °C. [1]
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Less selective, can reduce other functional groups, requires careful pH control.Methanol solvent, often requires pH adjustment during reaction.

Q3: What are the best analytical techniques to monitor the reaction and identify byproducts?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product. Use a UV lamp for visualization and stain (e.g., potassium permanganate) as the product may not be UV-active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The best method for identifying volatile byproducts and quantifying the purity of the final product. You can easily distinguish the product (M⁺), starting materials, and byproducts like the over-reduced pyrrolidine by their mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. Key signals for the product include the methyl group singlet, the methine proton adjacent to the nitrogen, and the characteristic cyclopentyl resonances.

Section 4: Optimized Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is designed for high selectivity and is ideal for laboratory scale.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add levulinic acid (1.0 eq) and dichloroethane (DCE, ~0.2 M).

  • Amine Addition: Add cyclopentylamine (1.05 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB, 1.5 eq). The reaction may become slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature overnight (16-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product.

Protocol 2: Synthesis via Catalytic Hydrogenation

This protocol is based on established procedures for similar lactams and is suitable for larger scales. [1]

  • Setup: To a high-pressure hydrogenation vessel, add levulinic acid (1.0 eq), an aqueous solution of cyclopentylamine (2.0-2.5 eq), and Raney Nickel catalyst (~5-10% by weight of levulinic acid, as a slurry in water).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 1000-1500 psi.

  • Reaction: Heat the vessel to 120-140 °C with continuous agitation for 4-6 hours. Monitor the pressure drop to gauge reaction completion.

  • Cooldown and Filtration: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the pyrophoric catalyst (keep the filter cake wet to prevent ignition). Wash the catalyst with small portions of water.

  • Distillation: Combine the filtrate and washes. Perform a distillation under reduced pressure. An initial fraction of water and excess cyclopentylamine will be removed, followed by the pure product. [1]

References

  • Multicomponent Approach to a Library of N-Substituted γ-Lactams. ACS Publications. Available at: [Link]

  • Synthesis of the N-substituted γ-lactams (±)-7-9. ResearchGate. Available at: [Link]

  • Synthesis of γ-lactams. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Lactams via Ir-Catalyzed C–H Amidation Involving Ir-Nitrene Intermediates. ACS Publications. Available at: [Link]

  • ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. DOI. Available at: [Link]

  • Lactam - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of Lactam. BYJU'S. Available at: [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. ACS Publications. Available at: [Link]

  • Synthesis of β-Quaternary Lactams Using Photoenzymatic Catalysis. PMC - NIH. Available at: [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC. Available at: [Link]

  • The catalytic cycle of β-lactam synthetase observed by x-ray crystallographic snapshots. PNAS. Available at: [Link]

  • The Mechanisms of Reactions of β-Lactams. ResearchGate. Available at: [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]

  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Semantic Scholar. Available at: [Link]

  • SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. ijpam.eu. Available at: [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available at: [Link]

  • Cyclopentenone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ketone, cyclopropyl methyl. Organic Syntheses Procedure. Available at: [Link]

  • Showing Compound 5-Methyl-2,5-di-1-pyrrolidinyl-2-cyclopenten-1-one (FDB019300). FooDB. Available at: [Link]

  • 1-METHYL-5-PYRROLIDINONE. Ataman Kimya. Available at: [Link]

  • Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with cyano compounds. Google Patents.
  • Method for purifying n-methyl-2-pyrrolidone. Google Patents.
  • 1,5-dimethyl-2-pyrrolidone. Organic Syntheses Procedure. Available at: [Link]

  • Purification of N-methyl-2-pyrrolidone. European Patent Office. Available at: [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. Available at: [Link]

  • N-Methyl-2-pyrrolidone - Wikipedia. Wikipedia. Available at: [Link]

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Reference Data & Comparative Studies

Comparative

Comparative Cytotoxicity Profiling of 1-Cyclopentyl-5-methylpyrrolidin-2-one Against Standard N-Alkyl Lactams

As regulatory scrutiny intensifies around traditional dipolar aprotic solvents and penetration enhancers, the pharmaceutical and chemical industries are actively seeking safer alternatives[1]. N-Methyl-2-pyrrolidone (NMP...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory scrutiny intensifies around traditional dipolar aprotic solvents and penetration enhancers, the pharmaceutical and chemical industries are actively seeking safer alternatives[1]. N-Methyl-2-pyrrolidone (NMP) and N-Ethyl-2-pyrrolidone (NEP) have historically dominated this space but are now heavily restricted due to their well-documented reproductive and developmental toxicity[2][3].

This guide provides an objective, mechanistically grounded comparison of standard lactams against 1-Cyclopentyl-5-methylpyrrolidin-2-one (1-CP-5-MP) (CAS: 764718-05-0). Because empirical, peer-reviewed cytotoxicity data for 1-CP-5-MP is currently sparse in the public domain, this guide utilizes a rigorous Structure-Activity Relationship (SAR) framework to project its toxicological profile, supported by validated experimental workflows designed to test these hypotheses.

Structural-Activity Relationship (SAR) Dynamics

The cytotoxicity and systemic toxicity of pyrrolidones are governed by a delicate balance between aqueous solubility, lipophilicity (LogP), and metabolic vulnerability.

The C5-Oxidation Pathway (NMP & NEP)

The primary driver of NMP's teratogenicity is not the parent compound, but its metabolites. In vivo, Cytochrome P450 enzymes oxidize NMP to 5-hydroxy-N-methyl-pyrrolidone (5-HNMP)[2]. This metabolite is directly implicated in specific dysmorphogeneses, including aberrations in the head region and open neural pores in developing embryos[2]. NEP follows a nearly identical toxicokinetic pathway, forming 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP)[3].

The Steric Shielding of 1-CP-5-MP

1-CP-5-MP introduces two critical structural modifications:

  • 5-Methyl Substitution: By placing a methyl group at the C5 position of the pyrrolidone ring, the molecule introduces severe steric hindrance. This structural block theoretically prevents the CYP450-mediated oxidation that generates the toxic 5-hydroxy metabolites seen in NMP and NEP.

  • N-Cyclopentyl Ring: The bulky cyclopentyl group significantly increases the molecule's lipophilicity compared to short-chain N-alkyls.

Mechanism of Acute Cytotoxicity

While 1-CP-5-MP is designed to bypass systemic embryotoxicity, its increased lipophilicity alters its in vitro cytotoxicity profile. Highly lipophilic lactams (like N-Octyl-2-pyrrolidone, NOP) act similarly to non-ionic surfactants. They intercalate into cellular phospholipid bilayers, causing membrane fluidization, subsequent mitochondrial depolarization, and acute apoptosis. Therefore, while 1-CP-5-MP is projected to be safer systemically, it will likely exhibit a lower in vitro IC50 (higher acute cellular toxicity) than NMP due to this membrane-disrupting capability.

LactamToxicity Lactam N-Alkyl Lactam Exposure (NMP, NEP, NOP, 1-CP-5-MP) Metabolism Cytochrome P450 Metabolism (C5-Oxidation) Lactam->Metabolism Low LogP (NMP, NEP) Lipophilicity Lipophilicity-Driven Membrane Intercalation Lactam->Lipophilicity High LogP (NOP, 1-CP-5-MP) ToxicMetabolite Formation of 5-Hydroxy Metabolites (e.g., 5-HNMP) Metabolism->ToxicMetabolite StericBlock Steric Hindrance at C5 (1-CP-5-MP 5-Methyl Group) Metabolism->StericBlock Blocked in 1-CP-5-MP MitoStress Mitochondrial Depolarization & ROS Generation Lipophilicity->MitoStress EmbryoTox Embryotoxicity / Teratogenicity (Neural Tube Defects) ToxicMetabolite->EmbryoTox StericBlock->EmbryoTox Mitigates AcuteCyto Acute Cytotoxicity (Apoptosis/Necrosis) MitoStress->AcuteCyto

Figure 1: Divergent cytotoxicity and embryotoxicity pathways of N-alkyl lactams based on SAR.

Comparative Quantitative Data

The following table summarizes the known and SAR-projected toxicological parameters of these lactams.

CompoundApprox. LogPIn Vitro IC50 (Balb/c 3T3)Primary Mechanism of Cellular ToxicityEmbryotoxic Potential (In Vivo)
N-Methyl-2-pyrrolidone (NMP) -0.38> 40 mM (Low)Osmotic stress at extreme dosesHigh (via 5-HNMP metabolite)[2]
N-Ethyl-2-pyrrolidone (NEP) 0.12> 35 mM (Low)Osmotic stress at extreme dosesHigh (via 5-HNEP metabolite)[3]
N-Octyl-2-pyrrolidone (NOP) 3.10< 0.5 mM (High)Membrane intercalation / Surfactant effectLow (Poor systemic distribution)
1-Cyclopentyl-5-methylpyrrolidin-2-one ~1.8 - 2.22.0 - 5.0 mM (Projected)Moderate membrane intercalationLow (Projected via C5 steric block)

Note: IC50 values represent acute 24-hour exposure in standard fibroblast models. Lower IC50 indicates higher acute cytotoxicity.

Self-Validating Experimental Workflows

To empirically validate the SAR projections for novel lactams like 1-CP-5-MP, a dual-cell line approach is required. We utilize Balb/c 3T3 fibroblasts because their viability metrics are integrated into the European Centre for the Validation of Alternative Methods (ECVAM) prediction model for embryotoxicity[2]. We run parallel assays in HepG2 hepatocytes to account for CYP450-mediated metabolic activation.

Protocol: High-Throughput Cell Viability & Metabolic Assessment

Rationale for Reagent Selection: We utilize the WST-8 (CCK-8) assay rather than standard MTT. Highly lipophilic solvents (like 1-CP-5-MP) can interfere with the solubilization of MTT formazan crystals, leading to artefactual absorbance readings. WST-8 produces a water-soluble formazan dye, eliminating this confounding variable.

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 and HepG2 cells in separate 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate for 24 hours at 37°C, 5% CO2​ to allow adhesion.

  • Compound Preparation: Prepare a 100 mM stock of 1-CP-5-MP, NMP, and NOP in DMSO. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.01 mM to 50 mM. Crucial Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) in any well to prevent vehicle-induced baseline toxicity.

  • Self-Validating Controls:

    • Positive Control (100% Death): 0.1% Triton X-100 (validates assay dynamic range).

    • Negative Control (0% Death): 0.5% DMSO in media (validates vehicle safety).

    • Metabolic Control: Include a cell-free well with the highest concentration of the lactam + WST-8 reagent to ensure the chemical itself does not natively reduce the tetrazolium salt.

  • Treatment: Aspirate seeding media and apply 100 µL of the compound-dosed media. Incubate for 24 hours.

  • WST-8 Incubation: Add 10 µL of WST-8 reagent directly to each well. Incubate for 2 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate relative viability: (Abssample​−Absblank​)/(Absnegative_control​−Absblank​)×100 . Plot against log[concentration] to derive the IC50 via non-linear regression.

Expected Outcomes based on Causality: If the SAR holds true, HepG2 cells treated with NMP will show delayed toxicity correlating with the gradual generation of 5-HNMP, whereas 1-CP-5-MP will show immediate, dose-dependent acute toxicity in both 3T3 and HepG2 lines driven purely by its lipophilic membrane intercalation, plateauing at a much lower IC50 than NMP.

References

  • Embryotoxic potential of N-methyl-pyrrolidone (NMP) and three of its metabolites using the rat whole embryo culture system. Toxicology and Applied Pharmacology.
  • Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administr
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern

Sources

Safety & Regulatory Compliance

Safety

1-Cyclopentyl-5-methylpyrrolidin-2-one proper disposal procedures

Operational Guide: Proper Handling and Disposal of 1-Cyclopentyl-5-methylpyrrolidin-2-one As drug development and chemical synthesis pivot toward greener methodologies, N-alkyl-5-methyl-2-pyrrolidones (5-MPs) like 1-Cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 1-Cyclopentyl-5-methylpyrrolidin-2-one

As drug development and chemical synthesis pivot toward greener methodologies, N-alkyl-5-methyl-2-pyrrolidones (5-MPs) like 1-Cyclopentyl-5-methylpyrrolidin-2-one have emerged as highly effective, bio-derived substitutes for N-methyl-2-pyrrolidone (NMP). While 5-MPs successfully circumvent the severe reproductive toxicity associated with NMP [1], they remain potent organic solvents and lactams.

As a Senior Application Scientist, I have designed this protocol to provide you with a self-validating, scientifically grounded system for the disposal and operational handling of 1-Cyclopentyl-5-methylpyrrolidin-2-one. Understanding the causality behind these safety measures ensures not just compliance, but true operational excellence.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The lipophilicity of the cyclopentyl group combined with the stable lactam ring dictates its environmental persistence and interaction with laboratory materials.

Table 1: Quantitative Hazard Data & Disposal Causality

ParameterCharacteristic / ValueCausality for Disposal Strategy
Chemical Class N-alkyl-5-methyl-2-pyrrolidoneThe stable lactam ring resists natural degradation; requires thermal destruction (incineration) for complete mineralization.
Physical State Liquid / Low-melting solidProne to rapid spreading during spills; necessitates the use of high-surface-area particulate absorbents.
Flammability Combustible (Flash Point > 100 °C)Must be segregated from strong oxidizers to prevent exothermic reactions; dictates flammable-rated storage.
Solubility Miscible in organics, partially in waterAqueous spill washings will retain dissolved solvent; wash water must be collected as hazardous waste, never drained.
Primary Hazards Eye/Skin Irritant (Category 2)Dictates the mandatory use of chemical-resistant PPE (nitrile or butyl rubber) during all handling and waste transfer.

Standard Operating Procedure (SOP): Routine Disposal

This methodology ensures that waste streams remain chemically stable and compliant with EPA Resource Conservation and Recovery Act (RCRA) guidelines for organic solvents [2].

Step 1: Waste Segregation

  • Action: Route all 1-cyclopentyl-5-methylpyrrolidin-2-one waste into a designated Non-Halogenated Organic Waste stream.

  • Causality: Mixing this compound with halogenated solvents significantly increases disposal costs and introduces the risk of forming highly toxic dioxins during the incineration process. Furthermore, ensure the waste stream is strictly free of strong oxidizers (e.g., nitric acid, peroxides) to prevent spontaneous exothermic ring-opening reactions that can pressurize the container.

Step 2: Containerization

  • Action: Collect waste in high-density polyethylene (HDPE) or glass carboys.

  • Causality: The lipophilic nature of N-alkylpyrrolidones can swell and degrade low-density plastics (like LDPE or PVC) over time. HDPE provides a highly cross-linked, chemically inert barrier that prevents solvent permeation.

Step 3: Labeling and Storage

  • Action: Affix a GHS-compliant label reading: "Hazardous Waste - Non-Halogenated Organics (Contains 1-Cyclopentyl-5-methylpyrrolidin-2-one)". Store the container in a grounded, flammable storage cabinet.

  • Causality: Proper identification prevents accidental mixing by downstream personnel. Secondary containment (spill trays) within the cabinet is mandatory to capture slow leaks from degraded cap seals.

Step 4: Institutional Transfer & Destruction

  • Action: Transfer the sealed containers to your Environmental Health and Safety (EHS) department.

  • Causality: Final disposal must be executed by a licensed hazardous waste facility via high-temperature thermal oxidation (incineration). This is the only method that provides enough activation energy to permanently cleave the robust pyrrolidinone ring, preventing environmental accumulation [3].

Spill Response & Decontamination Protocol

A self-validating spill protocol ensures that all physical residue is contained and removed before chemical decontamination is attempted, preventing the lateral spread of the solvent.

  • Evacuation & PPE: Immediately isolate the spill zone. Don chemical-resistant gloves (butyl rubber offers superior breakthrough times for pyrrolidinones compared to standard latex), EN166-compliant safety goggles, and a lab coat.

  • Physical Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or universal spill pads).

    • Critical Note: Do not use combustible materials like sawdust, as the high surface area combined with the combustible solvent creates a severe fire hazard.

  • Mechanical Collection: Using non-sparking tools, scoop the saturated absorbent into a solid hazardous waste container. Seal and label as "Spill Debris - Contains Combustible Pyrrolidinone".

  • Chemical Decontamination: Wash the affected surface with a mixture of water and a mild laboratory surfactant. Because 1-cyclopentyl-5-methylpyrrolidin-2-one is only partially soluble in water, the surfactant is required to emulsify and lift the remaining lipophilic residue.

  • Wash Water Capture: Collect all decontamination wash water using absorbent pads and dispose of them as hazardous waste. Never route pyrrolidinone-contaminated water into the municipal drain , as it rapidly increases the Chemical Oxygen Demand (COD) of local waterways and exhibits aquatic toxicity[4].

Operational Workflow Visualization

To streamline laboratory compliance, the following logic flow dictates the lifecycle of 5-MP waste from generation to destruction.

G A Waste Generation (5-MP Liquid) B Segregation (Non-Halogenated) A->B C Containerization (HDPE Carboy) B->C D EHS Storage (Sec. Containment) C->D E Final Disposal (Incineration) D->E

Waste segregation and disposal workflow for N-alkyl-5-methyl-2-pyrrolidones.

References

  • Sustainable processes for the catalytic synthesis of safer chemical substitutes of N-methyl-2-pyrrolidone. Journal of Cleaner Production.[Link]

  • Safety Data Sheet: 2-Pyrrolidone. Carl ROTH.[Link]

  • Ecofriendly Reductive Amination of a Levulinic Acid Platform Molecule for the Synthesis of 5-Methyl-N-Aryl-Pyrrolidones. ACS Sustainable Chemistry & Engineering.[Link]

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